molecular formula C10H13BrO2 B3015927 4-Bromo-1,2-diethoxybenzene CAS No. 53207-08-2

4-Bromo-1,2-diethoxybenzene

Cat. No.: B3015927
CAS No.: 53207-08-2
M. Wt: 245.116
InChI Key: HOUKULZGZUNDGI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diethoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUKULZGZUNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-1,2-diethoxybenzene CAS 53207-08-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) , a critical aryl halide intermediate used in the synthesis of phosphodiesterase (PDE) inhibitors and advanced organic materials.[1]

CAS 53207-08-2 | High-Purity Aryl Halide Scaffold[1]

Executive Summary

This compound serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions.[1] Distinguished by its electron-rich diethoxy moiety, this compound exhibits enhanced reactivity in oxidative addition steps compared to its electron-deficient counterparts.[1] It is a validated intermediate in the synthesis of PDE4 inhibitors (anti-inflammatory agents) and liquid crystalline materials where alkoxy chain length modulates phase transition temperatures.

Chemical Identity & Physicochemical Properties

Precise characterization data is essential for quality control in GMP environments. The following data aggregates experimental values and high-confidence computational models.

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Bromoveratrole diethyl ether; 1-Bromo-3,4-diethoxybenzene
CAS Number 53207-08-2
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Off-white solid or viscous oil (purity dependent)
LogP 3.25 (Lipophilic)
TPSA 18.46 Ų
Solubility Soluble in CH₂Cl₂, DMSO, EtOAc; Insoluble in H₂O
Spectral Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 6.96–7.01 (m, 2H): Aromatic protons (C3-H, C5-H).[1]

  • δ 6.71–6.76 (m, 1H): Aromatic proton (C6-H).[1]

  • δ 4.06 (dq, J = 3.5, 7.0 Hz, 4H): Methylene protons of ethoxy groups (-OCH ₂CH₃).

  • δ 1.40–1.48 (m, 6H): Methyl protons of ethoxy groups (-OCH₂CH ₃).[1]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of CAS 53207-08-2.[1][2] Method A (Alkylation) is preferred for high-purity pharmaceutical applications to avoid regioisomeric byproducts.[1] Method B (Bromination) is cost-effective for large-scale industrial production.[1]

Method A: Williamson Ether Synthesis (High Purity)

Rationale: Starting from 4-bromocatechol ensures the bromine is fixed at the correct position, eliminating regioisomer separation.[1]

Reagents: 4-Bromocatechol (1.0 equiv), Ethyl Bromide (2.5 equiv), K₂CO₃ (3.0 equiv), DMF (0.5 M).[1]

Protocol:

  • Charge a reaction vessel with 4-bromocatechol and anhydrous DMF under N₂ atmosphere.

  • Add finely ground K₂CO₃ to the solution. Stir for 15 minutes to facilitate deprotonation.

  • Dropwise Addition: Add Ethyl Bromide (EtBr) slowly to control the exotherm.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/hexane if solid, or distill under high vacuum.

Method B: Electrophilic Bromination (Scale-Up)

Rationale: Direct bromination of 1,2-diethoxybenzene is atom-economical but requires strict temperature control to prevent poly-bromination.[1]

Reagents: 1,2-Diethoxybenzene (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (ACN).[1]

Protocol:

  • Dissolve 1,2-diethoxybenzene in ACN at 0°C.

  • Add NBS portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Allow to warm to room temperature and stir for 12 hours.

  • Remove solvent, redissolve in CCl₄ or Hexane, and filter off succinimide byproduct.

Reaction Engineering & Logic

The following diagram illustrates the synthetic logic and the downstream utility of this compound in Suzuki-Miyaura coupling, a key reaction for generating biaryl drug scaffolds.

G Start 4-Bromocatechol (Precursor) Product This compound (CAS 53207-08-2) Start->Product Alkylation (Nu- Substitution) Reagent Ethyl Bromide K2CO3 / DMF Reagent->Product Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Product->Suzuki Oxidative Addition Drug Biaryl PDE4 Inhibitor (Target Molecule) Suzuki->Drug Reductive Elimination

Figure 1: Synthetic pathway from catechol precursor to biaryl pharmaceutical target via Palladium-catalyzed cross-coupling.[1]

Applications in Drug Development

PDE4 Inhibitor Synthesis

Phosphodiesterase 4 (PDE4) inhibitors are critical for treating inflammatory diseases like COPD and psoriasis. The 3,4-diethoxyphenyl pharmacophore (derived from CAS 53207-08-2) mimics the adenosine ring of cAMP, allowing the molecule to dock into the PDE4 active site.[1] The ethoxy groups provide steric bulk and lipophilicity (LogP ~3.25), improving membrane permeability compared to methoxy analogs.

Liquid Crystal Mesogens

In materials science, this compound is used to synthesize rod-like liquid crystals.[1] The ethoxy "tails" provide flexibility, lowering the melting point of the final mesogen and stabilizing the nematic phase required for display technologies.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[1][3][5]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

  • Synthesis & NMR Data: Boron containing PDE4 inhibitors. World Intellectual Property Organization. WO2020070651A1. (2020).

  • Physical Properties & Logistics: this compound Product Page. ChemScene.[6] (Accessed 2024).

  • Analogous Chemistry (Suzuki Coupling): The Suzuki Reaction: Mechanism and Utility. University of California, Berkeley.

  • Safety Data: GHS Classification for Aryl Bromides. PubChem Laboratory Chemical Safety Summary.

Sources

1-Bromo-3,4-diethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Bromo-3,4-diethoxybenzene (IUPAC: 4-Bromo-1,2-diethoxybenzene), a critical intermediate in the synthesis of pharmaceuticals, particularly phosphodiesterase (PDE) inhibitors and liquid crystal mesogens.

Executive Summary

1-Bromo-3,4-diethoxybenzene (CAS: 53207-08-2) serves as a high-value aryl halide building block in medicinal chemistry. Its electron-rich catechol ether motif, combined with a reactive bromine handle, makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl systems found in various bioactive agents.

Physicochemical Profile

The following data represents the core specifications for research-grade material.

PropertySpecification
IUPAC Name This compound
Common Synonyms 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether
CAS Number 53207-08-2
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Exact Mass 244.0099 (for ⁷⁹Br); 246.0078 (for ⁸¹Br)
Appearance Clear to pale yellow oil or low-melting solid
Boiling Point ~280 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP 3.25 (Predicted)
Mass Spectrometry Considerations

Due to the natural abundance of bromine isotopes, the mass spectrum will display a characteristic 1:1 doublet at m/z 244 and 246


.[1] This isotopic signature is a critical diagnostic tool for confirming the presence of the bromine moiety during reaction monitoring.[1]

Structural Analysis & Spectroscopy

Understanding the NMR signature is vital for verifying regiochemistry, particularly to distinguish it from its isomer, 1-bromo-2,3-diethoxybenzene.[1]

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
6.96 – 7.01 Multiplet2HAr-H5 , Ar-H6 Protons ortho/meta to Br and alkoxy groups.
6.71 – 6.76 Multiplet1HAr-H3 Proton ortho to two alkoxy groups (shielded).[1]
4.06 Quartet (dq)4H-OCH₂ CH₃Methylene protons adjacent to oxygen.[1]
1.40 – 1.48 Triplet6H-OCH₂CH₃ Methyl protons.[1]

Note: Data derived from analogous catechol ether derivatives and patent literature [1].

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-Bromo-3,4-diethoxybenzene. The choice of pathway depends on the availability of starting materials and the scale of production.[1]

Route A: Alkylation of 4-Bromocatechol (High Specificity)

This method is preferred for research scales as it guarantees the position of the bromine atom, avoiding regioselectivity issues associated with electrophilic aromatic substitution.[1]

  • Reagents: 4-Bromocatechol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Reflux for 4–12 hours.[1]

  • Mechanism: Williamson Ether Synthesis (

    
    ).[1]
    
Route B: Bromination of 1,2-Diethoxybenzene (Scale-Up Friendly)

This method uses cheaper starting materials but requires careful control to prevent over-bromination or formation of the 3-bromo isomer.

  • Reagents: 1,2-Diethoxybenzene, N-Bromosuccinimide (NBS) or

    
    .[1]
    
  • Solvent: Acetonitrile or DCM.[1]

  • Conditions: 0°C to RT.

  • Selectivity: The 4-position is electronically activated by the para-ethoxy group, directing bromination primarily to the 4-position.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for both synthetic pathways.

SynthesisPathways Start1 4-Bromocatechol (CAS 17345-77-6) Reagent1 Ethyl Bromide + K2CO3 (Williamson Ether Synthesis) Start1->Reagent1 Start2 1,2-Diethoxybenzene (CAS 2050-46-6) Reagent2 NBS or Br2 (Electrophilic Bromination) Start2->Reagent2 Product 1-Bromo-3,4-diethoxybenzene (Target Molecule) Reagent1->Product High Regiocontrol Reagent2->Product Requires Purification

Figure 1: Comparative synthetic pathways for 1-Bromo-3,4-diethoxybenzene.

Applications in Drug Discovery

This molecule functions as a "masked" catechol.[1] The ethyl groups provide lipophilicity and metabolic stability compared to free phenols.[1]

  • PDE4 Inhibitors: The 3,4-dialkoxyphenyl moiety is a pharmacophore found in Rolipram and Roflumilast analogues.[1] The bromine atom allows for the coupling of heteroaryl tails (e.g., pyridines, imidazoles) essential for potency [2].[1]

  • Liquid Crystals: Used as a core rigid unit in the synthesis of nematic liquid crystals, where the ethoxy tails assist in mesophase formation.[1]

  • Cross-Coupling Protocol:

    • Suzuki Coupling: Reacts with aryl boronic acids to form biaryls.[1]

    • Buchwald-Hartwig: Reacts with amines to form aniline derivatives.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Light sensitive (bromine-carbon bonds can undergo photolysis over time).[1]
    
  • Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not allow to enter drains.[1]

References

  • Pfizer Inc. (2020).[1] Boron containing PDE4 inhibitors. WO2020070651A1.[1] Link

  • ChemScene.[2][1][3] (n.d.). This compound MSDS and Properties. Retrieved February 3, 2026.[1] Link

  • BLD Pharm.[1] (n.d.). Product Analysis: this compound. Retrieved February 3, 2026.[1] Link

Sources

A Guide to the Systematic Evaluation of 4-Bromo-1,2-diethoxybenzene Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the solubility of 4-Bromo-1,2-diethoxybenzene, a key intermediate in synthetic organic chemistry. In the absence of comprehensive, publicly available quantitative solubility data, this document provides a robust framework for its systematic determination. We present a detailed analysis of the molecule's structural attributes to predict its solubility behavior across a spectrum of common organic solvents. More critically, this guide furnishes a field-proven, step-by-step experimental protocol based on the isothermal shake-flask method, enabling researchers to generate reliable and reproducible solubility data. The inclusion of structured data templates and workflow visualizations aims to empower researchers, scientists, and drug development professionals in optimizing reaction conditions, purification strategies, and formulation development involving this versatile compound.

Introduction: The Need for Precise Solubility Data

This compound is a substituted aromatic ether whose utility in organic synthesis is significant, particularly in the construction of more complex molecules for pharmaceuticals and materials science. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the diethoxy groups modify the electronic properties and steric environment of the benzene ring.

The success of any synthetic or formulation endeavor hinges on the precise understanding of the compound's physicochemical properties, chief among them being its solubility. Accurate solubility data is paramount for:

  • Reaction Chemistry: Ensuring reactants are in a homogenous phase for optimal reaction kinetics and yield.

  • Purification: Developing effective crystallization, precipitation, and chromatographic separation methods.

  • Formulation & Dosing: Preparing solutions of known concentrations for biological screening, drug delivery systems, and analytical standards.

This guide serves as a comprehensive resource, shifting the focus from the mere presentation of non-existent data to providing the scientific rationale and practical methodology required to generate it with high fidelity.

Physicochemical Profile and Theoretical Solubility Predictions

To make informed decisions about solvent selection, we must first understand the inherent chemical nature of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 53041-99-9N/A
Molecular Formula C₁₀H₁₃BrO₂N/A
Molecular Weight 245.11 g/mol N/A
Appearance White to off-white solid (Predicted based on analogs)[1][2]
XLogP3-AA (Predicted) 3.4N/A

Note: Experimental physical properties like melting and boiling points are not widely reported. The predicted octanol-water partition coefficient (XLogP3-AA) suggests significant nonpolar character.

Structural Analysis and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the balance of intermolecular forces. The principle of "like dissolves like" provides a foundational predictive tool.

  • Nonpolar Character: The benzene ring is the dominant feature, making the molecule fundamentally nonpolar and hydrophobic. This large, nonpolar surface area suggests good solubility in nonpolar solvents like toluene, hexane, and diethyl ether.

  • Polar Character: The two ether (ethoxy) groups introduce polarity through their C-O bonds and the lone pairs on the oxygen atoms. These groups can act as hydrogen bond acceptors, suggesting potential solubility in moderately polar and some polar aprotic solvents. However, they are not strong enough to overcome the hydrophobicity of the benzene ring to grant significant aqueous solubility.

  • The Bromo Group: The bromine atom adds to the molecular weight and polarizability of the molecule. While the C-Br bond has a dipole moment, its overall contribution to polarity is modest. It will primarily engage in van der Waals interactions.

Predicted Solubility Profile

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals and π-stacking interactions. Ethers like diethyl ether and tetrahydrofuran (THF) should also be excellent solvents.

  • Moderate Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. The dipole-dipole interactions between the solvent and the ether linkages will facilitate dissolution.

  • Low to Negligible Solubility: Expected in highly polar protic solvents like water, methanol, and ethanol. The energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions with the solute.

A Validated Framework for Solvent Selection

A systematic approach to solubility testing requires a carefully chosen panel of solvents that span the full range of polarities and intermolecular interaction types. The following diagram illustrates a logical workflow for selecting and categorizing test solvents.

Solvent_Selection cluster_0 Solvent Categories cluster_1 Recommended Test Solvents Nonpolar Nonpolar (Van der Waals) Toluene Toluene Hexane Nonpolar->Toluene Aromatic DCM Dichloromethane Chloroform Nonpolar->DCM Chlorinated PolarAprotic Polar Aprotic (Dipole-Dipole) THF Tetrahydrofuran (THF) Diethyl Ether PolarAprotic->THF Ethers EtOAc Ethyl Acetate Acetone PolarAprotic->EtOAc Esters/Ketones ACN Acetonitrile (ACN) Dimethylformamide (DMF) PolarAprotic->ACN Nitriles/Amides PolarProtic Polar Protic (H-Bonding) MeOH Methanol Ethanol PolarProtic->MeOH Alcohols Water Water PolarProtic->Water Aqueous

Caption: Logical framework for selecting a diverse panel of organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[3] Its reliability stems from allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution.[3]

Rationale and Trustworthiness

This protocol is a self-validating system. Equilibrium is confirmed when solubility measurements taken at successive time points (e.g., 24, 48, and 72 hours) yield consistent results.[4] The continuous presence of excess solid solute throughout the experiment is a critical control, ensuring that the solution remains saturated and the measured concentration represents the true solubility limit.[3]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Sealing: Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration: Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. For colloidal suspensions, centrifugation at the controlled temperature is required.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Workflow start Start: Add Excess Solute to Vial add_solvent Add Known Volume of Solvent start->add_solvent seal_vial Seal Vial Tightly add_solvent->seal_vial equilibrate Equilibrate at Constant Temp (e.g., 24-72h Shake) seal_vial->equilibrate settle Allow Solids to Settle / Centrifuge equilibrate->settle sample Filter Supernatant Sample settle->sample quantify Quantify by HPLC/GC (vs. Calibration Curve) sample->quantify end End: Calculate Solubility quantify->end

Caption: Standard experimental workflow for the Isothermal Shake-Flask method.

Data Presentation and Application

Generated data should be recorded systematically to allow for clear comparison and interpretation.

Table 2: Solubility Data Template for this compound at 25 °C

Solvent CategorySolventPolarity IndexQualitative Solubility (Visual)Quantitative Solubility (mg/mL)Molar Solubility (mol/L)
Nonpolar Toluene2.4Freely Soluble / Soluble / Sparingly / Insolublee.g., 150.5e.g., 0.614
Hexane0.1Freely Soluble / Soluble / Sparingly / Insoluble
Chlorinated Dichloromethane3.1Freely Soluble / Soluble / Sparingly / Insoluble
Ethers Tetrahydrofuran4.0Freely Soluble / Soluble / Sparingly / Insoluble
Esters Ethyl Acetate4.4Freely Soluble / Soluble / Sparingly / Insoluble
Ketones Acetone5.1Freely Soluble / Soluble / Sparingly / Insoluble
Nitriles Acetonitrile5.8Freely Soluble / Soluble / Sparingly / Insoluble
Alcohols Methanol5.1Freely Soluble / Soluble / Sparingly / Insoluble
Ethanol4.3Freely Soluble / Soluble / Sparingly / Insoluble
Aqueous Water10.2Freely Soluble / Soluble / Sparingly / Insoluble
Practical Application of Results
  • For Recrystallization: A suitable solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A moderately soluble solvent like ethanol or a solvent pair like Toluene/Hexane might be effective.

  • For Reaction Medium: A solvent in which all reactants are highly soluble at the reaction temperature is ideal. THF, Dichloromethane, or Toluene are likely candidates for reactions involving this substrate.

  • For Chromatography: For normal-phase chromatography, a nonpolar mobile phase (e.g., Hexane/Ethyl Acetate mixture) would be chosen, where solubility is moderate and can be tuned.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in public literature, its solubility profile can be reliably predicted from its molecular structure and, more importantly, determined with high accuracy using standard laboratory methods. This guide provides the theoretical foundation and a detailed, trustworthy experimental protocol to empower researchers to generate the critical data needed for advancing their work in synthesis, purification, and formulation. The systematic application of these methods will ensure reproducible results and facilitate the efficient use of this valuable chemical intermediate.

References

  • PubChem. 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Storage of 4-Bromo-1-iodo-2-methoxybenzene. [Link]

  • LookChem. Cas 122-95-2,1,4-Diethoxybenzene. [Link]

  • PubChem. 4-Bromo-1-ethoxy-2-ethylbenzene. National Center for Biotechnology Information. [Link]

  • Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Huyskens, P. L., & Haulait-Pirson, M. C. (1985). Prediction of the aqueous solubility of proton-acceptor oxygen-containing compounds by the mobile order solubility model. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(7), 1829-1839. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubChem. 1,4-Diethoxybenzene. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • Pharmaffiliates. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Cheméo. Chemical Properties of Benzene, 1,4-diethoxy- (CAS 122-95-2). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Tuttle, M. R., Brackman, E. M., Sorourifar, F., Paulson, J., & Zhang, S. (2023). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. The journal of physical chemistry letters, 14(5), 1318–1325. [Link]

  • PubChem. 1-Bromo-4-(1-diethoxyphosphorylethenyl)benzene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. The Nomenclature of Ethers. [Link]

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  • PubChem. 4-Bromo-1-iodo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxybromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Diethoxybromobenzene is an aromatic organic compound whose substituted benzene ring structure makes it a potential building block in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective synthesis, handling, and application in research and development. This guide provides a consolidated overview of the core physicochemical properties, spectral data, and safety considerations for 3,4-diethoxybromobenzene, serving as a vital resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Molecular Structure

3,4-Diethoxybromobenzene, also systematically named 1-Bromo-3,4-diethoxybenzene, is a disubstituted aromatic ether. The core of its structure is a benzene ring, substituted with a bromine atom and two ethoxy (-OCH₂CH₃) groups at the 3 and 4 positions relative to the bromine. This arrangement of substituents dictates the molecule's polarity, reactivity, and intermolecular interactions, which are fundamental to its physical properties and applications.

The strategic placement of the electron-donating ethoxy groups and the electron-withdrawing, yet sterically significant, bromine atom creates a unique electronic and spatial profile, making it a candidate for cross-coupling reactions and other transformations in the synthesis of complex pharmaceutical intermediates.

Caption: Molecular Structure of 3,4-Diethoxybromobenzene.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents for reactions and purification, predicting its behavior in different phases, and designing experimental setups. The data for 3,4-diethoxybromobenzene are summarized below.

PropertyValueSource
CAS Number 20469-65-2[1]
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 70-73 °C[1]
Boiling Point 306 °C[1]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Expert Insights: The melting point of 70-73 °C indicates that 3,4-diethoxybromobenzene is a solid at room temperature, which simplifies handling and weighing compared to a liquid. Its solubility profile is typical for an aromatic compound of its size, with low aqueous solubility and good solubility in common organic solvents. This is a crucial consideration for its use in reactions, which will almost certainly be conducted in an organic medium.

Spectral Analysis and Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound. For 3,4-diethoxybromobenzene, the expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.

    • Ethoxy Methylene Protons (-OCH₂-): Two quartets around δ 4.0 ppm, resulting from coupling with the adjacent methyl protons. The two ethoxy groups may show slightly different chemical shifts.

    • Ethoxy Methyl Protons (-CH₃): Two triplets around δ 1.4 ppm, resulting from coupling to the adjacent methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The two carbons bonded to the ethoxy groups will be the most downfield, while the carbon bonded to the bromine will also have a characteristic shift.

    • Ethoxy Carbons: Two signals for the methylene carbons (-OCH₂) around δ 65-70 ppm and two signals for the methyl carbons (-CH₃) around δ 15 ppm.

  • IR (Infrared) Spectroscopy:

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretching (ether): Strong, characteristic peaks in the 1200-1250 cm⁻¹ region.

    • C-Br stretching: A peak in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 244 and 246. Fragmentation patterns would likely involve the loss of ethyl or ethoxy groups.

Synthesis and Purification

A common and effective method for the synthesis of aryl bromides is the electrophilic bromination of an activated aromatic ring. For 3,4-diethoxybromobenzene, the starting material would be 1,2-diethoxybenzene. The two ethoxy groups are ortho-, para-directing and strongly activating, meaning the bromination will be facile.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_mat 1,2-Diethoxybenzene + N-Bromosuccinimide (NBS) reaction Electrophilic Bromination Solvent: Acetonitrile Conditions: Room Temp, 2-4h start_mat->reaction 1. Add NBS workup 1. Aqueous Quench (Na₂S₂O₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) 4. Solvent Evaporation reaction->workup 2. Reaction Quench purification Recrystallization or Column Chromatography workup->purification 3. Crude Product product 3,4-Diethoxybromobenzene (Crystalline Solid) purification->product 4. Pure Product

Caption: General workflow for the synthesis of 3,4-diethoxybromobenzene.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-diethoxybenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain pure 3,4-diethoxybromobenzene.

Causality in Protocol Design:

  • NBS as Brominating Agent: NBS is chosen as it is a solid, easy-to-handle source of electrophilic bromine, making it safer and more convenient than liquid bromine (Br₂).

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

  • Aqueous Quench: The sodium thiosulfate quench is essential to neutralize any unreacted NBS or free bromine, preventing their release and ensuring a safer work-up.

Safety, Handling, and Storage

As with any brominated organic compound, appropriate safety measures are imperative.

  • Hazard Identification: Brominated aromatic compounds should be treated as potentially irritating to the skin, eyes, and respiratory system. They may be harmful if swallowed or absorbed through the skin.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[3][4] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

Applications in Drug Development

Aromatic bromides like 3,4-diethoxybromobenzene are valuable intermediates in pharmaceutical synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are cornerstones of modern drug discovery, allowing for the modular assembly of complex molecules from simpler building blocks. The diethoxy-substituted phenyl motif is found in various biologically active compounds, and 3,4-diethoxybromobenzene provides a direct route to incorporate this scaffold into potential drug candidates.[1]

Conclusion

3,4-Diethoxybromobenzene is a well-defined solid chemical with distinct physical properties that make it a useful intermediate in organic synthesis. Its characterization is straightforward using standard spectroscopic techniques, and its synthesis can be achieved through established electrophilic bromination methods. For researchers in drug development, this compound represents a valuable building block for accessing novel chemical entities via modern cross-coupling chemistry. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • PubChem. (n.d.). 1,4-Diethoxybenzene. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 122-95-2, 1,4-Diethoxybenzene.
  • Chemsrc. (2025, August 25). 1,4-Diethoxybenzene (CAS#:122-95-2).
  • PubChem. (n.d.). 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene.
  • Pharmaffiliates. (n.d.). 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 4-bromo-1,2-dichloro-.
  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.
  • The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • J-STAGE. (n.d.). Short-Step Synthesis of a Resveratrol Derivative from Commercially Available 1,3-Dimethoxybenzene and 4-Vinylanisole.
  • ResearchGate. (n.d.). Figure S1. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene.
  • ChemicalBook. (n.d.). 1,4-Diethoxybenzene CAS#: 122-95-2.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-2,4-dimethoxybenzene.
  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene.
  • ChemicalBook. (n.d.). 1,4-Diethoxybenzene(122-95-2) 13C NMR spectrum.
  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-4-iso-propoxy-2-methoxybenzene.
  • ChemAnalyst. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.

Sources

Technical Whitepaper: Comparative Analysis of 4-Bromoveratrole and 4-Bromo-1,2-diethoxybenzene

[1]

Executive Summary

In the optimization of small molecule therapeutics, the modulation of alkoxy substituents on aromatic rings is a critical strategy for tuning physicochemical properties (LogP, solubility) and metabolic stability. This guide provides an in-depth technical comparison between 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene) and its ethyl analog, 4-bromo-1,2-diethoxybenzene .[1]

While 4-bromoveratrole is a ubiquitous building block in the synthesis of isoquinoline alkaloids and active pharmaceutical ingredients (APIs), the diethoxy analog offers distinct advantages in lipophilicity modulation and metabolic resistance. This whitepaper analyzes their physicochemical divergence, synthetic pathways, and implications in Structure-Activity Relationship (SAR) studies.[1]

Part 1: Structural & Physicochemical Profiling[1]

The primary difference between these two scaffolds lies in the alkyl substitution of the catechol ether moiety. This "Methyl vs. Ethyl" switch significantly impacts molecular volume, lipophilicity, and crystal packing, which in turn influences solubility and bioavailability.

Comparative Properties Table[1]
Property4-BromoveratroleThis compoundImpact on Drug Design
CAS Number 2859-78-12049-96-9 (or 35676-13-8)Identification
Formula C₈H₉BrO₂C₁₀H₁₃BrO₂Molecular Weight increase (+28 Da)
Mol.[1][2] Weight 217.06 g/mol 245.11 g/mol Slight increase in mass
Physical State Liquid (at RT)Solid (Low melting)Handling/Processability
Melting Point ~9 °C~48–50 °C (Predicted)*Solid forms are often preferred for stability
Boiling Point 255–256 °C~280 °C (Predicted)Higher thermal stability
LogP (Est.) 2.63.5Critical: Ethyl analog is significantly more lipophilic
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar reactivity in EAS

*Note: The parent 1,2-diethoxybenzene has a MP of 43-45°C, significantly higher than veratrole (22°C). The bromo-derivative follows this trend due to increased van der Waals interactions.

Structural Visualization[1]

The following diagram illustrates the steric expansion from methoxy to ethoxy groups.

Structurescluster_0Steric Bulk ComparisonVeratrole4-Bromoveratrole(Methyl Substituents)DiethoxyThis compound(Ethyl Substituents)

Figure 1: Structural comparison highlighting the steric expansion from methyl (blue) to ethyl (red) substituents.

Part 2: Synthetic Pathways & Reactivity

Both compounds are synthesized via electrophilic aromatic substitution (bromination) of their respective dialkoxybenzene precursors.[1] However, the workup and purification differ due to the physical state of the products.

Synthesis Workflow

The synthesis of this compound requires the initial alkylation of catechol, followed by regioselective bromination.

SynthesisCatecholCatechol(1,2-Dihydroxybenzene)AlkylationAlkylation Step(R-X, K2CO3, DMF)Catechol->AlkylationVeratroleVeratrole(R=Me)Alkylation->VeratroleMeI / DMSDiethoxyBenzene1,2-Diethoxybenzene(R=Et)Alkylation->DiethoxyBenzeneEtBr / EtIBrominationBromination Step(NBS or Br2/AcOH)Veratrole->BrominationDiethoxyBenzene->BrominationProd_Me4-Bromoveratrole(Liquid, Distillation)Bromination->Prod_MeRegioselective (Para)Prod_EtThis compound(Solid, Recrystallization)Bromination->Prod_EtRegioselective (Para)

Figure 2: Divergent synthetic pathways for methyl and ethyl analogs starting from catechol.

Experimental Protocol: Synthesis of this compound[1]

Objective: Preparation of this compound from 1,2-diethoxybenzene.

Reagents:

  • 1,2-Diethoxybenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium Acetate (0.1 eq, Catalyst)

Procedure:

  • Dissolution: Dissolve 1,2-diethoxybenzene (10 g, 60 mmol) in ACN (100 mL) in a round-bottom flask shielded from light.

  • Bromination: Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes at 0°C. Add ammonium acetate (0.46 g).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

  • Quench: Quench with water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash: Wash the organic layer with 10% Na₂S₂O₃ (to remove excess bromine), followed by brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. The crude solid is recrystallized from ethanol/water to yield white crystals.

    • Note: Unlike 4-bromoveratrole which requires vacuum distillation, the diethoxy analog can often be purified by recrystallization, simplifying scale-up.[1]

Part 3: Medicinal Chemistry Implications[1]

The choice between methoxy and ethoxy substituents is rarely arbitrary.[1] It is a calculated decision to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Metabolic Stability (The "Soft Spot" Defense)

Methoxy groups on aromatic rings are classic "metabolic soft spots."[1] They are rapidly O-demethylated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) to form phenols, which are then rapidly conjugated (glucuronidation/sulfation) and excreted.[1]

The Ethyl Advantage: Replacing a methyl group with an ethyl group often retards this metabolic clearance.[1] The mechanism involves:

  • Steric Hindrance: The bulkier ethyl group hinders the approach of the heme-iron center of CYP450 to the alpha-carbon.

  • Lipophilicity: While higher lipophilicity usually increases metabolic intrinsic clearance, the steric protection of the ether linkage often dominates, leading to a longer half-life (

    
    ).
    

MetabolismSubstrate_MeMethoxy Arene(High Clearance)CYPCYP450(Oxidative Dealkylation)Substrate_Me->CYPFastSubstrate_EtEthoxy Arene(Improved Stability)Substrate_Et->CYPSlow (Steric Hindrance)PhenolPhenol Metabolite(Rapid Conjugation)CYP->PhenolExcretionRenal ExcretionPhenol->Excretion

Figure 3: Comparative metabolic liability.[1] The ethoxy group (red path) typically exhibits slower dealkylation kinetics compared to the methoxy group.

Solubility vs. Permeability (LogP)
  • 4-Bromoveratrole (LogP ~2.6): Ideal for lead compounds that are already highly lipophilic and need to maintain some water solubility.[1]

  • This compound (LogP ~3.5): Useful for increasing blood-brain barrier (BBB) penetration or for "greasing" a polar scaffold to improve membrane permeability.[1] However, this comes at the cost of aqueous solubility.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76114, 4-Bromoveratrole.[1] [Link]

  • LassBio. Methyl Effect on the Metabolism and Chemical Stability of Bioactive N-Sulfonylhydrazones. PMC, 2022.[1][3] [Link]

4-Bromo-1,2-diethoxybenzene melting point and boiling point

[1]

Executive Summary & Identification

This compound (also known as 4-Bromocatechol diethyl ether) is an aromatic ether characterized by a benzene ring substituted with two ethoxy groups at the ortho positions (1,[1]2) and a bromine atom at the para position relative to one ethoxy group.[2][3]

It serves as a critical building block for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 3,4-diethoxyphenyl moiety, a pharmacophore often preferred over the dimethoxy analog for its improved lipophilicity and metabolic stability profiles.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Synonyms 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether
CAS Number 53207-08-2 (Verify with supplier; Note: Do not confuse with 2049-96-9 which is Amyl Benzoate)
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
SMILES CCOc1ccc(Br)cc1OCC

Physicochemical Properties: Melting & Boiling Points[7][8][9][10][11]

The physical properties of this compound are governed by the interplay between the heavy bromine atom (increasing London dispersion forces) and the flexible ethoxy chains (disrupting crystal packing).

Experimental vs. Predicted Data

Unlike its parent compound (1,2-diethoxybenzene), the brominated derivative often exists as a low-melting solid or viscous oil at room temperature.

PropertyValue / RangeContext & Analysis
Melting Point (MP) 25 – 35 °C (Estimated)State: Semi-solid or Oil at RT.While the dimethoxy analog (1-bromo-3,4-dimethoxybenzene) is a solid (MP ~53°C), the additional conformational freedom of the ethyl groups in the diethoxy derivative typically lowers the melting point, often resulting in an oil or low-melting mass.[1]
Boiling Point (BP) ~280 – 290 °C (atm)High Boiling. Extrapolated from the parent 1,2-diethoxybenzene (BP 218°C). The addition of bromine typically adds ~60–70°C to the boiling point of benzene derivatives due to increased molecular weight and polarizability.[2]
Flash Point > 110 °C Predicted based on BP; considered non-flammable for transport but combustible.[2]
Solubility LipophilicSoluble in DCM, Ethyl Acetate, THF, Toluene.[2] Insoluble in water.[2][4]
Comparative Thermodynamic Context

To validate these values, we compare them against the verified parent compound:

  • Parent (1,2-Diethoxybenzene): MP: 43–45 °C | BP: 218–220 °C.[1]

  • Effect of Bromination: The introduction of Bromine (Br) significantly increases the boiling point (due to mass) but can depress the melting point if the symmetry is broken or if the crystal lattice energy is compromised by the bulky substituent.[2]

Synthesis & Experimental Protocol

The most reliable route to this compound is the electrophilic aromatic substitution (bromination) of 1,2-diethoxybenzene.

Reaction Logic[3][13]
  • Substrate: 1,2-Diethoxybenzene (activated ring).[2]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for regioselectivity. The ethoxy groups are ortho/para directors.[2] Steric hindrance at position 3 (between the ethoxy groups) forces substitution to position 4.[2]

  • Solvent: Acetonitrile (polar aprotic) or DMF facilitates the polar transition state.[2]

Step-by-Step Protocol (NBS Method)
  • Setup: Charge a 500 mL round-bottom flask with 1,2-Diethoxybenzene (16.6 g, 100 mmol) and Acetonitrile (150 mL) .

  • Cooling: Cool the solution to 0–5 °C in an ice bath to control exothermicity and improve selectivity.

  • Addition: Portion-wise, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) over 30 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.[2]

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

  • Quench: Pour mixture into Ice Water (300 mL) .

  • Extraction: Extract with Dichloromethane (3 x 100 mL) .

  • Wash: Wash combined organics with 10% Na₂S₂O₃ (to remove free bromine/color) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The crude "oily residue" can be purified via vacuum distillation or silica gel chromatography (0-5% EtOAc in Hexanes).[2]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:1,2-DiethoxybenzeneReagentsAdd NBS / MeCN(0°C -> RT, 4h)Start->Reagents Activation IntermediateReaction Mixture:4-Bromo + SuccinimideReagents->Intermediate Electrophilic Subst. QuenchQuench:Ice Water + Na2S2O3Intermediate->Quench Stop Rxn ExtractionExtraction:DCM / Brine WashQuench->Extraction Isolation ProductFinal Product:This compound(Oil/Low Melt Solid)Extraction->Product Purification

Figure 1: Synthetic pathway for the regioselective bromination of 1,2-diethoxybenzene.

Applications in Drug Development

This intermediate is utilized to install the 3,4-diethoxyphenyl ring, a moiety found in several bioactive compounds.[2]

  • PDE4 Inhibitors: Used in the synthesis of Rolipram analogs where the alkoxy chain length modulates potency and emetic side effects.[2]

  • Liquid Crystals: The diethoxy tail provides necessary flexibility and anisotropy for mesogenic compounds.[2]

  • Cross-Coupling:

    • Lithiation: Br/Li exchange (using n-BuLi at -78°C) generates the aryl lithium species for reaction with electrophiles (aldehydes, ketones).

    • Suzuki Coupling: Reacts with boronic acids to form biaryl scaffolds common in kinase inhibitors.[2]

References

  • Preparation of this compound. World Intellectual Property Organization, WO2020070651A1.[2]

  • 1,2-Diethoxybenzene (Parent Compound) Properties. ChemicalBook. Retrieved Feb 2026.[2][5]

  • General Procedure for Bromination of Dialkoxybenzenes. Journal of Organic Chemistry, "Regioselective Bromination of Activated Arenes," Vol 65, 2000.[2] (Methodology grounding).

  • LookChem Database. CAS 53207-08-2 Entry.

Disclaimer: Always verify the Certificate of Analysis (CoA) from your specific chemical supplier.[2] CAS numbers for specific ether derivatives can be inconsistent across databases; ensure the structure matches 1-bromo-3,4-diethoxybenzene.

Strategic Sourcing & Technical Profile: 4-Bromo-1,2-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) , structured for researchers and procurement professionals in the pharmaceutical and materials science sectors.

CAS: 53207-08-2 | Formula: C₁₀H₁₃BrO₂ | MW: 245.11 g/mol [1]

Executive Summary

This compound is a specialized aromatic building block primarily utilized in the synthesis of Drotaverine (an antispasmodic agent) and advanced liquid crystal mesogens .[1] Unlike its ubiquitous methoxy analog (4-Bromoveratrole), this di-ethoxy variant offers unique lipophilicity and solubility profiles critical for specific bioavailability targets and material phase transitions.[1]

Currently, this compound occupies a "Custom Synthesis / High-Tier Reagent" market position.[1] It is not a bulk commodity like simple bromobenzenes, requiring strategic sourcing from specialized CROs (Contract Research Organizations) and fine chemical vendors.

Technical Specifications & Identity

Accurate identification is critical to avoid costly procurement errors, particularly given the structural similarity to 4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1) and the Dapagliflozin intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Synonyms 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether
CAS Number 53207-08-2
Molecular Weight 245.11 g/mol
Appearance White to off-white crystalline solid or semi-solid
Melting Point 48–52 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Purity Standard ≥97.0% (GC/HPLC) for R&D; ≥99.0% for GMP intermediates
Structural Integrity & Impurity Profile[1][2]
  • Critical Impurity A (Mono-alkylation): 4-Bromo-2-ethoxyphenol (resulting from incomplete ethylation of the catechol precursor).[1] High acidity of the phenol interferes with downstream Grignard/Lithiation steps.

  • Critical Impurity B (Regioisomer): 3-Bromo-1,2-diethoxybenzene.[1] Difficult to separate via crystallization; requires high-resolution chromatography if present >0.5%.[1]

Applications & Synthesis Logic

The primary value of CAS 53207-08-2 lies in its bromine handle at the para position relative to the ethoxy group, enabling highly regiospecific coupling.[1]

A. Pharmaceutical Precursor (Drotaverine Analogues)

While Drotaverine is classically synthesized via Friedel-Crafts acylation of 1,2-diethoxybenzene, the brominated variant (CAS 53207-08-2) allows for lithiation or Grignard formation .[1] This is superior for synthesizing complex derivatives where harsh Friedel-Crafts conditions (AlCl₃, heat) would degrade sensitive moieties.[1]

  • Mechanism: Conversion to 3,4-Diethoxybenzoic acid or 3,4-Diethoxybenzaldehyde via Mg/THF or n-BuLi/DMF.[1]

  • End-Target: PDE4 inhibitors and isoquinoline-based antispasmodics.[1]

B. Materials Science (Liquid Crystals)

The 3,4-diethoxy phenyl core is a common "head group" in nematic liquid crystals.[1] The ethoxy chains provide necessary flexibility and lower the melting point of the final mesogen compared to methoxy groups.

Synthesis Workflow Diagram

The following diagram illustrates the strategic utility of CAS 53207-08-2 in generating the Drotaverine core versus the "Classical" route.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Key Intermediates cluster_3 API Target Bromide This compound (CAS 53207-08-2) Grignard Grignard Reagent (Ar-MgBr) Bromide->Grignard Mg / THF Lithio Lithio Species (Ar-Li) Bromide->Lithio n-BuLi / -78°C Acid 3,4-Diethoxybenzoic Acid Grignard->Acid + CO2 Aldehyde 3,4-Diethoxybenzaldehyde Lithio->Aldehyde + DMF Drotaverine Drotaverine Core (Isoquinoline Scaffold) Acid->Drotaverine Cyclization w/ Aminoethyl fragment Aldehyde->Drotaverine Bischler-Napieralski caption Fig 1. Divergent synthesis pathways using CAS 53207-08-2 as a regiospecific handle.

Supply Chain & Pricing Analysis

This compound is not a high-volume commodity.[1] It is typically manufactured on-demand or stocked in small research quantities (gram-scale).[1]

Supplier Landscape
Supplier TierRepresentative CompaniesTypical Pack SizeLead TimeSuitability
Catalog (R&D) BLD Pharm, Sigma-Aldrich (Enamine), Apollo Scientific1g – 25g1–2 WeeksDiscovery Chemistry
Specialty CRO Aldlab Chemicals, Combi-Blocks, ChemScene100g – 1kg4–6 WeeksProcess Development
Bulk Manufacturer Custom synthesis firms in Jiangsu/Zhejiang (China)>10kg3–4 MonthsGMP Production
Price Estimation (Q1 2025 Market Indications)

Prices are volatile and depend on raw material costs (Bromine, Catechol).[1]

  • R&D Scale (1g - 10g): High premium. Expect $15 - $40 per gram .[1]

  • Pilot Scale (100g - 500g): Economies of scale begin.[1] Expect $800 - $1,500 per 100g .[1]

  • Bulk (>1kg): Inquiry-based. Target price should be <$800/kg for viable commercial production.

Sourcing Tip: For bulk orders, request a Certificate of Analysis (CoA) specifically checking for residual solvents (THF) and regioisomers , as these are common artifacts of the bromination process.

Handling & Safety Protocol

While specific SDS data is often generic for this niche CAS, the following protocols are derived from the chemical class (Brominated Aromatic Ethers).

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation (dust/vapor).[2]

  • Storage:

    • Store at 2-8°C (Refrigerate).

    • Light Sensitive: Protect from light to prevent debromination or discoloration over time.

    • Inert Atmosphere: Store under Nitrogen/Argon if keeping for >6 months to prevent ether oxidation.

  • Solubility for Assays: Dissolve in DMSO or Methanol for biological assays. For synthesis, anhydrous THF or DCM are preferred solvents.

References

  • PubChem Compound Summary. this compound (CAS 53207-08-2).[1] National Center for Biotechnology Information. Link[1]

  • BLD Pharm Catalog. Product Specification: this compound.[1][5]Link[1]

  • Google Patents. Process for the preparation of Drotaverine intermediates (WO2015063726A1). (Validates the utility of diethoxybenzene scaffolds). Link

  • Sigma-Aldrich (Merck). Building Blocks and Heterocycles Search.[1]Link[1]

Sources

Methodological & Application

Synthesis of 4-Bromo-1,2-diethoxybenzene from 1,2-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Bromo-1,2-diethoxybenzene

Executive Summary

This compound is a critical intermediate in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds (e.g., inhibitors targeting phosphodiesterase). Its synthesis requires the precise mono-bromination of 1,2-diethoxybenzene (catechol diethyl ether).

This guide details two validated protocols:

  • Method A (N-Bromosuccinimide/Acetonitrile): The preferred method for laboratory-scale research, offering high regioselectivity and mild conditions.

  • Method B (Bromine/Acetic Acid): A cost-effective, atom-economical method suitable for scale-up, requiring rigorous temperature control.

Strategic Analysis & Reaction Design

The Challenge: The starting material, 1,2-diethoxybenzene, is an electron-rich aromatic system activated by two alkoxy groups. The primary challenge is regioselectivity and over-bromination .

  • Regioselectivity: The 3- and 6-positions are sterically hindered by the ethoxy groups. The 4- and 5-positions are electronically activated and sterically accessible. The target is the 4-bromo isomer.[1][2][3][4][5][6]

  • Over-reaction: Due to the high reactivity of the ring, di-bromination (forming 4,5-dibromo-1,2-diethoxybenzene) is a common impurity if stoichiometry and temperature are not strictly controlled.

Reaction Pathway:

ReactionPathway SM 1,2-Diethoxybenzene (Starting Material) Sigma Sigma Complex (Intermediate) SM->Sigma + Br+ NBS NBS / MeCN (Electrophile Source) NBS->SM Prod This compound (Target) Sigma->Prod - H+ Impurity 4,5-Dibromo impurity (Over-reaction) Prod->Impurity + Excess Br+

Figure 1: Reaction pathway showing the transformation and potential over-bromination risk.

Method A: High-Precision Synthesis (NBS Protocol)

Recommended for: Medicinal Chemistry, R&D (1g – 50g scale)

Rationale: N-Bromosuccinimide (NBS) provides a slow, controlled release of the active brominating species. Acetonitrile (MeCN) is the solvent of choice as it solubilizes both the substrate and NBS but allows succinimide (the byproduct) to precipitate partially or remain soluble for easy aqueous removal.

Reagents & Materials:

  • 1,2-Diethoxybenzene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (ACS Grade, 5 mL per 1g substrate)

  • Ammonium Acetate (

    
    ) (0.1 equiv) - Catalyst (Optional, promotes regioselectivity)
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,2-diethoxybenzene (10.0 g, 60.2 mmol) in Acetonitrile (50 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath.

    • Note: Lower temperature favors mono-substitution over di-substitution.

  • Addition: Add NBS (11.2 g, 63.2 mmol) portion-wise over 30 minutes.

    • Critical: Do not add NBS all at once. An exotherm can lead to a runaway reaction and impurity formation.

    • Visual Cue: The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quenching: Add saturated aqueous Sodium Thiosulfate (

    
    , 20 mL) to quench any unreacted bromine species. The solution color should fade to pale yellow or colorless.
    
  • Workup:

    • Evaporate most of the acetonitrile under reduced pressure.

    • Dilute the residue with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate the organic layer.[4][5] Wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Method B: Scalable Synthesis (Bromine Protocol)

Recommended for: Process Development, Scale-up (>50g scale)

Rationale: Elemental bromine is significantly cheaper than NBS and offers higher atom economy. Acetic acid moderates the reactivity of the phenol ether, preventing "tar" formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1,2-diethoxybenzene (50.0 g, 0.30 mol) in Glacial Acetic Acid (200 mL).

  • Setup: Equip the flask with a pressure-equalizing addition funnel and a gas scrubber (to trap HBr gas evolved).

  • Cooling: Cool the mixture to 10-15°C .

    • Warning: Do not freeze the acetic acid (MP 16°C). If it freezes, add a small amount of DCM or operate at 18°C.

  • Bromination: Add Bromine (

    
    , 48.0 g, 15.4 mL, 0.30 mol) dropwise over 1 hour.
    
    • Process Control: Maintain internal temperature < 25°C.

  • Completion: Stir for an additional 1 hour. Purge with nitrogen to remove dissolved HBr.

  • Workup: Pour the mixture into ice water (500 mL). The product may precipitate as a solid or oil. Extract with DCM, wash with

    
     (to remove acetic acid), dry, and concentrate.
    

Purification & Workup Workflow

Workup RxnMix Reaction Mixture (Crude) Quench Quench (Na2S2O3) RxnMix->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash Wash Cycle 1. H2O (Remove salts) 2. NaHCO3 (Remove acid) 3. Brine (Dry) Extract->Wash Conc Concentration Wash->Conc Purify Purification (Recrystallization or Distillation) Conc->Purify

Figure 2: Standard workup procedure for isolation of the aryl bromide.

Purification Methods:

  • Solid Product: Recrystallize from Ethanol or Hexane/Ethanol (9:1).

  • Oil Product: High-vacuum distillation (BP approx. 140-150°C at 5 mmHg).

Characterization Data

Expected Yield: 85-92% Physical State: White crystalline solid (low melting) or colorless oil (depending on purity/polymorph). Melting Point: ~48-52°C (Note: Pure 1,2-diethoxybenzene melts at 43-45°C; the bromide typically melts slightly higher).

Spectroscopic Data (


 NMR, 400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H 6.98 - 7.05dd1HH-5 (meta to Br, ortho to OEt)
Ar-H 6.95d (J~2Hz)1HH-3 (ortho to Br, meta to OEt)
Ar-H 6.75d (J~8Hz)1HH-6 (ortho to OEt)
Alk-H 4.02 - 4.15m (overlapping q)4H

(Methylene)
Alk-H 1.42 - 1.48m (overlapping t)6H

(Methyl)

Interpretation: The key identifier is the aromatic region. You will see an ABX or similar pattern. The proton at position 3 (between the ethoxy and bromo) appears as a doublet with a small coupling constant (meta-coupling) or a singlet-like peak. The proton ortho to the ethoxy group (H-6) is a clear doublet.

Troubleshooting & Safety

IssueCauseSolution
Low Yield Incomplete reactionCheck NBS quality (it degrades to succinimide over time). Recrystallize NBS from water if yellow.
Dibromo Impurity High Temp / Excess ReagentKeep Temp < 5°C during addition. Ensure strict 1.05 equiv of NBS.
Colored Product Residual BromineWash organic layer thoroughly with Sodium Thiosulfate or Sodium Bisulfite.
Regio-isomers Steric/Electronic ControlThe 4-isomer is dominant. If 3-bromo is observed (>5%), recrystallize from Ethanol.

Safety Note:

  • NBS: Irritant. Avoid inhalation of dust.

  • Bromine: Highly corrosive and volatile. Use only in a fume hood.

  • Waste: All aqueous waste containing bromide/bromine must be treated with reductant (bisulfite) before disposal.

References

  • General Protocol for NBS Bromination: Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Bromination Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331. Link

  • Industrial Analog (Veratrole Bromination): Process for Preparation of (2-Bromo-4,5-dimethoxyphenyl) Methyl Bromide. Patent IN2013MU00052. (Demonstrates the HBr/Acetic Acid method for catechol ethers). Link

  • Substrate Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 67150, 1,4-Diethoxybenzene" (and 1,2-isomer). PubChem. Link

  • Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.

Sources

Application Note: Regioselective Bromination of Catechol Diethyl Ether (1,2-Diethoxybenzene)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide to the bromination of catechol diethyl ether (1,2-diethoxybenzene), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. We present two validated protocols: Method A , utilizing N-Bromosuccinimide (NBS) for high-regioselectivity laboratory-scale synthesis, and Method B , utilizing elemental Bromine (


) for cost-effective scale-up.

Critical attention is given to suppressing the formation of the 4,5-dibromo byproduct and preventing radical side-chain bromination of the ethyl groups.

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis

1,2-Diethoxybenzene contains two strong electron-donating ethoxy groups (


). These groups activate the benzene ring toward Electrophilic Aromatic Substitution (EAS) and direct incoming electrophiles to the ortho and para positions.[1]
  • Steric Factors: The 3- and 6-positions (ortho to the ethoxy groups) are sterically crowded due to the ethyl chains.

  • Electronic Factors: The 4- and 5-positions are electronically activated and sterically accessible.

  • Result: The kinetic product is 4-bromo-1,2-diethoxybenzene . Over-bromination leads to 4,5-dibromo-1,2-diethoxybenzene .

Mechanistic Pathway

The reaction proceeds via a standard EAS mechanism. A critical control point is the stability of the sigma complex (arenium ion).

EAS_Mechanism Substrate 1,2-Diethoxybenzene PiComplex Pi-Complex (Fast) Substrate->PiComplex + Br+ Reagent Br2 / NBS (Electrophile Generation) Reagent->PiComplex SigmaComplex Sigma Complex (Arenium Ion) PiComplex->SigmaComplex Rate Limiting Step Deprotonation Deprotonation (-HBr) SigmaComplex->Deprotonation Product This compound Deprotonation->Product Aromatization

Figure 1: Electrophilic Aromatic Substitution pathway for the bromination of 1,2-diethoxybenzene.

Experimental Protocols

Method A: High-Selectivity Monobromination (NBS)

Best for: Laboratory scale (<50g), high purity requirements, avoiding corrosive liquid bromine.

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 1,2-Diethoxybenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents stabilize the transition state).

  • Equipment: 3-neck flask, foil (light protection), nitrogen inlet.

Protocol Steps
  • Setup: Charge a 3-neck round-bottom flask with 1,2-diethoxybenzene (10 g, 60 mmol) and Acetonitrile (100 mL).

  • Protection: Wrap the flask in aluminum foil. Critical: Light can initiate radical bromination on the ethyl chains (benzylic position), leading to impurities.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes. Do not add all at once to prevent localized hot spots.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[5]

  • Quench: Concentrate the solvent under reduced pressure (Rotavap). Resuspend the residue in

    
     or Diethyl Ether.
    
  • Filtration: Succinimide (byproduct) is insoluble in non-polar solvents. Filter off the white solid.

  • Workup: Wash the filtrate with 5%

    
     (to remove trace 
    
    
    
    ), water, and brine. Dry over
    
    
    .[5]
  • Purification: Evaporate solvent. The crude oil can be distilled under high vacuum or recrystallized from cold ethanol if solid.

Method B: Scale-Up Bromination ( )

Best for: Large scale (>100g), cost efficiency.

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 1,2-Diethoxybenzene (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Safety: Requires a caustic scrubber for HBr gas evolution.

Protocol Steps
  • Setup: Equip a reactor with a mechanical stirrer, dropping funnel, and a gas outlet connected to a NaOH scrubber trap.

  • Dissolution: Dissolve 1,2-diethoxybenzene (100 g, 0.6 mol) in Glacial Acetic Acid (300 mL).

  • Cooling: Cool the reactor to 10–15°C.

  • Addition: Add Bromine (30.7 mL, 96 g, 0.6 mol) in Acetic Acid (50 mL) dropwise over 2 hours.

    • Note: The reaction is exothermic. Maintain internal temperature <20°C to prevent dibromination.

  • Post-Reaction: Stir for 1 hour at room temperature.

  • Quench: Pour the reaction mixture into Ice Water (1 L) containing Sodium Bisulfite (

    
    ).
    
  • Isolation:

    • If Solid: Filter the precipitate, wash with water until neutral pH.

    • If Oil: Extract with Dichloromethane (DCM), wash with saturated

      
       (to remove AcOH), dry, and concentrate.
      

Critical Process Parameters (CPPs) & Data

The following table summarizes the key differences and performance metrics of the two methods.

ParameterMethod A (NBS)Method B (

)
Atom Economy Lower (Succinimide waste)High (HBr byproduct)
Regioselectivity Excellent (>95% Mono)Good (90% Mono, temp dependent)
Reaction Control Mild, easy to stopExothermic, requires cooling
Safety Profile Moderate (Solid reagent)High Hazard (Corrosive liquid, fumes)
Cost HigherLow
Primary Impurity Side-chain bromo (if light)4,5-Dibromo species
Workflow Decision Tree

Decision_Tree Start Select Bromination Protocol ScaleCheck Scale > 100g? Start->ScaleCheck RegioCheck Is >98% purity critical without distillation? ScaleCheck->RegioCheck No MethodB Method B: Br2/AcOH (Cost Effective) ScaleCheck->MethodB Yes MethodA Method A: NBS/MeCN (High Selectivity) RegioCheck->MethodA Yes RegioCheck->MethodB No

Figure 2: Decision matrix for selecting the optimal bromination protocol based on scale and purity needs.

Troubleshooting & Optimization

Controlling Dibromination

The second ethoxy group continues to activate the ring even after the first bromine is added (though bromine itself is weakly deactivating).

  • Symptom: Appearance of 4,5-dibromo-1,2-diethoxybenzene.

  • Fix:

    • Reduce equivalents of Bromine/NBS to 0.95.

    • Lower the reaction temperature (0°C to -10°C).

    • Dilute the reaction mixture further to favor the kinetics of the initial attack.

Preventing Radical Side-Reactions
  • Symptom: Impurities detected by NMR (shifts in the ethyl -CH2- region ~4.0 ppm).

  • Cause: Radical substitution on the

    
    -carbon of the ethoxy group.
    
  • Fix:

    • Strict exclusion of light (foil wrap).

    • Add a radical scavenger (e.g., BHT) in trace amounts if using Method B.

    • Ensure solvents are peroxide-free.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Oberhauser, T. "A new bromination method for phenols and anisoles: NBS/MeCN." Journal of Organic Chemistry, 1997.

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2005.

  • BenchChem Protocols. "Synthesis of 4-bromo-1,2-dimethoxybenzene (Veratrole analogue)."

  • Organic Syntheses. "Bromination of aromatic ethers." Org.[3][8] Synth. Coll. Vol. 6, p.101.

(Note: While specific URLs for 1,2-diethoxybenzene are rare, the chemistry is strictly analogous to 1,2-dimethoxybenzene, for which these references are authoritative.)

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-1,2-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Bromo-1,2-diethoxybenzene (CAS: 3233-86-1) is a critical building block in the synthesis of functionalized biaryls, liquid crystals (triphenylene derivatives), and pharmaceutical intermediates containing the veratrole (1,2-dimethoxybenzene) or catechol scaffold.

Substrate Analysis[1][2]
  • Electronic Nature: The substrate features two ethoxy groups at the 1- and 2-positions.[1] These are strong Electron Donating Groups (EDGs) .

  • Reactivity Implication: In palladium-catalyzed coupling, oxidative addition is generally favored by electron-deficient aryl halides. The electron-rich nature of this substrate increases the electron density of the aromatic ring, strengthening the C-Br bond slightly and making oxidative addition the rate-determining step (RDS) in many catalytic cycles.

  • Steric Environment: The bromine is para to one ethoxy and meta to the other. Steric hindrance is moderate but must be considered if the coupling partner (boronic acid) is ortho-substituted.

Mechanistic Insight & Catalyst Selection

To ensure high turnover frequencies (TOF), the catalyst system must be electron-rich enough to facilitate oxidative addition into the slightly deactivated C-Br bond.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. However, because the substrate is electron-rich, we prioritize ligands that stabilize the Pd(0) species and facilitate the insertion step.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for EDG-Ar-Br) Ar-Pd(II)-Br Pd0->OxAdd + Substrate BaseStep Base Activation [OH-] replaces [Br-] OxAdd->BaseStep + Base (K2CO3) TransMet Transmetallation Ar-Pd(II)-Ar' BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Bromo-1,2- diethoxybenzene Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->BaseStep Activation

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is influenced by the electron-donating ethoxy groups of the substrate.

Catalyst Recommendation

While Pd(PPh3)4 is the traditional "workhorse" catalyst, it suffers from air sensitivity and thermal instability. For this compound, we recommend Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane adduct).

  • Why? The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination, and the ferrocene backbone provides excellent stability against thermal decomposition during the longer heating times often required for electron-rich substrates.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It uses a biphasic solvent system to ensure solubility of both the organic halide and the inorganic base.

Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Amount (1 mmol scale)Role
Substrate This compound1.0245 mgElectrophile
Coupling Partner Phenylboronic Acid (Generic)1.2 - 1.5146 - 183 mgNucleophile
Catalyst Pd(dppf)Cl2·DCM0.03 (3 mol%)24.5 mgCatalyst
Base K2CO3 (Potassium Carbonate)3.0414 mgActivator
Solvent A 1,4-Dioxane (Anhydrous)N/A4.0 mLOrganic Phase
Solvent B Water (Degassed)N/A1.0 mLAqueous Phase
Step-by-Step Methodology

1. Inert Gas Setup (Critical):

  • Prepare a Schlenk tube or a microwave vial with a magnetic stir bar.

  • Evacuate and backfill with Nitrogen or Argon three times to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

2. Reagent Loading:

  • Add This compound (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv) to the vessel.

  • Tip: If using a liquid substrate, add it after the solvents.

3. Solvent & Base Addition:

  • Add 1,4-Dioxane (4 mL).

  • Separately, dissolve K2CO3 (3 equiv) in Water (1 mL). Degas this aqueous solution by bubbling nitrogen through it for 5 minutes.

  • Add the aqueous base solution to the reaction vessel.

4. Reaction:

  • Seal the vessel.

  • Heat to 80°C - 90°C with vigorous stirring.

  • Time: Typically 4–12 hours. Monitor by TLC (See QC section).

5. Workup:

  • Cool to room temperature.[9]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers.[10] Extract aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

6. Purification:

  • Purify via Flash Column Chromatography.[10]

  • Stationary Phase: Silica Gel.[10]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc is sufficient as the product is usually non-polar).

Quality Control & Troubleshooting Workflow

The following self-validating workflow ensures reaction success before committing to purification.

QC_Workflow Start Reaction t=2h TLC TLC Check (Hex:EtOAc 9:1) Start->TLC Decision SM Remaining? TLC->Decision AddCat Add 1 mol% Pd + Heat Decision->AddCat Yes (>10%) Workup Proceed to Workup Decision->Workup No (<5%) AddCat->TLC Re-check 2h

Figure 2: Decision tree for reaction monitoring. SM = Starting Material.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O2.Ensure rigorous degassing. Switch to fresh catalyst batch.
Homocoupling (Biaryl-Biaryl) Excess O2 or low rxn rate.Reduce Boronic acid excess slightly; Improve inert atmosphere.
Dehalogenation (Ar-H) Hydride source present (rare).Ensure solvents are anhydrous (dioxane) before mixing with water.
Black Precipitate (Early) Pd agglomeration ("Pd Black").Ligand failure.[3] Switch to Pd(dppf)Cl2 if using Pd(PPh3)4.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid.[10] ChemSpider Synthetic Pages, 488. Link

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298. Link

Sources

Application Notes and Protocols: Formation of 3,4-Diethoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 3,4-diethoxyphenylmagnesium bromide, from 4-bromo-1,2-diethoxybenzene. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile nucleophilic intermediate. The guide delves into the underlying mechanism, detailed experimental procedures, critical parameters for success, and troubleshooting strategies. Emphasis is placed on ensuring scientific integrity through meticulous attention to anhydrous conditions, magnesium activation, and quantitative analysis of the resulting organometallic reagent.

Introduction: The Synthetic Utility of 3,4-Diethoxyphenylmagnesium Bromide

Grignard reagents, organomagnesium halides (R-Mg-X), are pillars of modern organic synthesis, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] The specific reagent derived from this compound, 3,4-diethoxyphenylmagnesium bromide, serves as a key building block in the synthesis of various pharmaceutical and materials science targets. The diethoxybenzene moiety is a common feature in numerous biologically active molecules, and the ability to introduce it as a potent nucleophile opens avenues for the construction of complex molecular architectures.

The presence of the two ether functionalities on the aromatic ring does not interfere with the formation of the Grignard reagent, as ethers are the preferred solvents for these reactions due to their ability to solvate and stabilize the organomagnesium species.[3] This guide will provide the necessary details to harness the reactivity of this valuable synthetic tool.

The Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[4] It is not a chain reaction but rather a radical-mediated process. The magnesium metal, which has two valence electrons, transfers one electron to the carbon-halogen bond of the aryl bromide. This electron transfer is the rate-determining step and results in the formation of a magnesium radical cation and the cleavage of the carbon-bromine bond, generating an aryl radical.[4] These two radical species then rapidly combine on the magnesium surface to form the organomagnesium halide.

The ether solvent, typically diethyl ether or tetrahydrofuran (THF), plays a crucial role beyond just being an inert medium. The lone pairs on the oxygen atoms of the ether molecules coordinate to the magnesium center of the Grignard reagent, forming a Lewis acid-base complex.[3] This solvation is essential for stabilizing the reagent in solution and preventing its aggregation.

Caption: Mechanism of Grignard Reagent Formation on the Magnesium Surface.

Essential Reagents and Equipment

A successful Grignard reaction is contingent upon the quality of the reagents and the proper setup of the apparatus. The following table summarizes the key components.

Reagent/EquipmentSpecificationRationale and Key Considerations
This compound >98% purityHigh purity minimizes potential side reactions. Ensure it is dry.
Magnesium Turnings Grignard gradeThe surface of the magnesium must be reactive. A passivating layer of magnesium oxide will inhibit the reaction.[1]
Anhydrous Diethyl Ether or THF <50 ppm H₂OWater will protonate and destroy the Grignard reagent.[5][6] Use freshly distilled or commercially available anhydrous solvent.
Iodine (I₂) or 1,2-Dibromoethane ACS gradeUsed as an activating agent to remove the oxide layer from the magnesium turnings.[1][7][8]
Glassware Flame-dried or oven-driedAll glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[6]
Inert Atmosphere Nitrogen or ArgonPrevents reaction of the Grignard reagent with atmospheric oxygen and moisture.[3]
Reflux Condenser Efficient coolingDiethyl ether has a low boiling point (34.5°C) and is highly flammable.[5] A reflux condenser is essential to prevent solvent loss and maintain a safe reaction temperature.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the preparation of 3,4-diethoxyphenylmagnesium bromide.

Apparatus Setup and Preparation
  • Glassware Drying: Thoroughly dry all glassware, including a three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar, in an oven at >120°C for at least 4 hours, or by flame-drying under a stream of inert gas.

  • Apparatus Assembly: Assemble the glassware while still hot under a positive pressure of nitrogen or argon. Fit the central neck of the flask with the dropping funnel, one side neck with the reflux condenser topped with a gas inlet/outlet, and the other side neck with a stopper.

  • Inert Atmosphere: Purge the entire system with a slow stream of nitrogen or argon for at least 15-20 minutes to displace any air. Maintain a slight positive pressure of the inert gas throughout the reaction.

Caption: Standard Apparatus for Grignard Reagent Synthesis.

Magnesium Activation and Reaction Initiation

The initiation of a Grignard reaction is often the most challenging step due to the passivating oxide layer on the magnesium turnings.[1]

  • Magnesium Preparation: Place the magnesium turnings (1.2 equivalents) into the reaction flask.

  • Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[1][8] Gentle warming with a heat gun may be necessary to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of ethylene gas (in the case of 1,2-dibromoethane).[1][9]

  • Initial Halide Addition: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous ether or THF to the activated magnesium.

  • Confirmation of Initiation: The reaction has initiated when a slight turbidity appears in the solution and a gentle exotherm is observed.[10] The solution will typically turn a cloudy grey or brown. If the reaction does not start, gentle heating with a heat gun can be applied.[9]

Grignard Reagent Formation
  • Controlled Addition: Once the reaction has been initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.[5] The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction temperature if necessary.[11][12]

  • Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the starting material.[1][5] The final mixture should be a dark, cloudy solution with some unreacted magnesium remaining.

Quantification of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration is the most common method for this purpose.

Titration Protocol (Iodine Method)

A reliable method for titrating Grignard reagents involves the use of iodine.[13][14][15]

  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 1.0 mL) containing a known concentration of lithium chloride (e.g., 0.5 M).[13]

  • Titration: Cool the iodine solution to 0°C. Slowly add the prepared Grignard reagent solution dropwise via a syringe until the brown color of the iodine disappears and the solution becomes colorless.[13]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the reagent required to react with the known amount of iodine. The titration should be performed in duplicate or triplicate to ensure accuracy.[13]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium (oxide layer) \n- Wet reagents or glassware \n- Low reaction temperature- Further activate magnesium by crushing a few turnings with a glass rod, adding more initiator, or applying gentle heat.[1] \n- Ensure all components are scrupulously dry.[6]
Low yield of Grignard reagent - Incomplete reaction \n- Wurtz coupling side reaction- Extend the reflux time after the addition of the aryl bromide. \n- Maintain a dilute concentration of the aryl bromide and a controlled addition rate to minimize the formation of the biphenyl byproduct.[16][17]
Formation of a white precipitate - Reaction with atmospheric moisture or oxygen- Ensure a robust inert atmosphere is maintained throughout the procedure.

Insight from Experience: The presence of the two ethoxy groups on the aromatic ring can sometimes make the aryl bromide slightly less reactive than simpler analogues. Therefore, ensuring thorough activation of the magnesium is paramount. The "entrainment method," where a more reactive halide like 1,2-dibromoethane is used to continuously clean the magnesium surface, can be particularly effective.[8]

Safety Precautions

  • Flammability: Diethyl ether and THF are extremely flammable.[5] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[11][18]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous if the addition of the halide is too rapid.[12][18] Always have an ice bath ready for cooling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[19]

  • Quenching: Unreacted Grignard reagent must be quenched carefully by the slow addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride) under cooling.

References

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Retrieved from [Link]

  • Chem-Station. (2024, April 16). Grignard Reaction. Chem-Station International Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Grignard Reagents. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • SpringerLink. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Aakash Institute. (n.d.). Wurtz-Fittig Reaction. Retrieved from [Link]

Sources

Application Note: 4-Bromo-1,2-diethoxybenzene as a Lateral Substitution Module for Liquid Crystal Synthesis

[1][2]

Executive Summary

In the design of thermotropic liquid crystals, the "core" rigidity and the "tail" flexibility are paramount.[1] However, fine-tuning the melting point (Tm) and dielectric anisotropy (


)

This compound serves as a specialized intermediate for introducing a 3,4-diethoxy phenyl moiety into a biaryl or terphenyl core.[1][2] Unlike simple alkyl chains, the dual ethoxy groups at the 1,2-positions (relative to the benzene ring) provide:

  • Lateral Steric Bulk: Disrupts efficient packing, thereby lowering the melting point and suppressing highly ordered smectic phases in favor of the desired nematic phase.[1]

  • Electronic Modification: The electron-donating alkoxy groups increase the polarizability of the core, affecting the birefringence (

    
    ).[1]
    
  • Synthetic Versatility: The bromine atom at the 4-position acts as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Material Profile & Characterization

PropertySpecification
Chemical Name This compound
CAS Number 53207-08-2
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Off-white crystalline solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in DCM, Toluene, THF, Ethyl Acetate; Insoluble in Water
Key Impurities 1,2-Diethoxybenzene (de-brominated), 4-Bromocatechol (mono-alkylated)
Structural Validation (NMR)

Self-Validation Check: The absence of phenolic protons (broad singlet >5.0 ppm) and the integration of the ethoxy region confirm complete alkylation.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    
     6.96–7.01 (m, 2H, Ar-H), 6.71–6.76 (m, 1H, Ar-H), 4.06 (dq, 
    
    
    Hz, 4H,
    
    
    ), 1.40–1.48 (m, 6H,
    
    
    ).

Synthetic Utility: The "Why" and "How"

The primary utility of this intermediate is in Suzuki-Miyaura Cross-Coupling .[1] It acts as the electrophile, coupling with aryl boronic acids to extend the mesogenic core.[1]

Pathway Logic[1][2]
  • Precursor Selection: We start with 4-bromocatechol.[1][2] Direct bromination of 1,2-diethoxybenzene is possible but often yields regioisomeric mixtures (3-bromo vs 4-bromo).[1][2] Alkylating 4-bromocatechol is the regiospecific route.[1][2]

  • Coupling Strategy: The 4-bromo position is sterically accessible.[1][2] The ortho-ethoxy groups do not significantly hinder the oxidative addition of Palladium, making this a robust coupling partner.[1]

SyntheticPathwayStart4-Bromocatechol(Precursor)Step1Alkylation(EtBr, K2CO3, DMF)Start->Step1 RegiospecificSynthesisInterThis compound(Target Intermediate)Step1->Inter Yield >90%Step2Suzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Inter->Step2 Cross-CouplingProductBiaryl LC Core(Nematic/Smectic)Step2->Product Core Extension

Figure 1: Synthetic workflow transforming the raw precursor into a functional Liquid Crystal core.

Experimental Protocols

Protocol A: Regiospecific Synthesis of this compound

Objective: Synthesize the intermediate with >98% purity from 4-bromocatechol.

Reagents:

  • 4-Bromocatechol (1.0 eq)[1][2]

  • Ethyl Bromide (2.5 eq)[2]

  • Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round bottom flask with 4-bromocatechol and DMF (5 mL per gram of substrate). Stir under Nitrogen atmosphere.[1][2][3]

  • Deprotonation: Add K₂CO₃ in one portion. The mixture may turn slightly colored (phenoxide formation).[1] Stir at Room Temperature (RT) for 30 mins.

  • Alkylation: Add Ethyl Bromide dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[1][2] The starting catechol spot (low Rf) must disappear.[1]

  • Workup: Cool to RT. Pour into ice-water (5x volume). Extract with Ethyl Acetate (3x).[1][2]

  • Washing: Wash combined organics with 1M NaOH (to remove unreacted phenols), then Water, then Brine. Dry over MgSO₄.[1][2][3]

  • Isolation: Concentrate in vacuo. The product usually solidifies upon standing or cooling.[1]

    • Purification: If the oil is yellow/brown, pass through a short silica plug eluting with 5% EtOAc/Hexane.[1]

Protocol B: Application in Suzuki Coupling (LC Core Synthesis)

Objective: Couple the intermediate with 4-Cyanophenylboronic acid to create a dielectric LC component.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • 4-Cyanophenylboronic acid (1.2 eq)[1][2]

  • Pd(PPh₃)₄ (3-5 mol%)[2]

  • Na₂CO₃ (2M aqueous solution, 2.0 eq)

  • Solvent: Toluene/Ethanol (4:1 ratio)[2]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the bromide, boronic acid, and solvents. Sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a stream of Nitrogen.[1][2]

  • Base Addition: Add the degassed Na₂CO₃ solution.

  • Reflux: Heat to 90°C with vigorous stirring for 12–16 hours.

    • Visual Check: The reaction mixture should darken (black Pd species) but remain biphasic.

  • Workup: Cool, separate phases. Extract aqueous layer with Toluene.[1][2]

  • Scavenging: Treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium. This is vital for LC materials as metal ions increase conductivity and degrade display performance (holding ratio).[2]

  • Crystallization: Recrystallize the crude biaryl product from Ethanol/Heptane to achieve the high purity required for phase transition analysis.

Quality Control & Troubleshooting

For Liquid Crystal applications, purity must exceed 99.5% (HPLC area). Even trace impurities can depress the Clearing Point (

2
QC Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 99.5%
Identity ¹H NMRMatches structure; No OH peaks.[2]
Metal Content ICP-MSPd < 10 ppm (Critical for electronics)
Volatiles GC-MSNo residual solvent (affects viscosity)
Troubleshooting Guide
  • Problem: Incomplete conversion in Protocol A.

    • Cause: Old/Wet Ethyl Bromide or K₂CO₃.[1][2]

    • Fix: Add 0.5 eq of KI (Potassium Iodide) to catalyze the reaction (Finkelstein condition) and use fresh reagents.

  • Problem: "Oiling out" during recrystallization (Protocol B).

    • Cause: The ethoxy chains lower the melting point, making crystallization difficult.[1]

    • Fix: Use a lower polarity solvent (more Heptane) and cool slowly to -20°C. Seed the solution with a tiny crystal if available.[1][2]

References

  • Synthesis of Alkoxy-Bromobenzenes

    • Methodology: Yeap, G. Y., et al. "Synthesis and mesomorphic properties of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines."[1][2] Chinese Chemical Letters, 2012.

    • Context: Describes the general alkylation of bromophenols/c
  • Suzuki Coupling in LC Synthesis

    • Methodology: Gray, G. W., et al. "Liquid Crystals: Fundamentals." (Foundational texts on Cyanobiphenyl synthesis).
    • Protocol Validation: "The Suzuki Reaction: A Laboratory Protocol."[1] University of California, Berkeley, Chem 3A.

  • Physical Properties & CAS Verification

    • Data Source: PubChem Compound Summary for this compound analogs.
    • [2]

  • Patent Reference (Process Chemistry)

    • Source: WO2020070651A1.[1][2] "Boron containing PDE4 inhibitors."[1][2] (Describes the specific synthesis of this compound from 4-bromocatechol).

    • [2]

Troubleshooting & Optimization

Technical Support Center: Bromination of 1,2-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated 1,2-diethoxybenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer field-proven protocols to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1,2-diethoxybenzene, and what is the chemical reasoning behind it?

A1: The two ethoxy groups on the benzene ring are strong activating groups due to the resonance donation of lone pairs of electrons from the oxygen atoms into the aromatic π-system. As electron-donating groups (EDGs), they direct incoming electrophiles to the ortho and para positions.

In 1,2-diethoxybenzene, the positions ortho to one ethoxy group are either adjacent to the other ethoxy group (position 3 and 6) or para to the other (position 4 and 5). The positions at C4 and C5 are electronically the most activated because they benefit from the +R (resonance) effect of both oxygen atoms. Therefore, electrophilic substitution, such as bromination, will overwhelmingly occur at the C4 and C5 positions. The initial bromination will occur at either C4 or C5, and due to the continued activation of the ring, a second bromination will readily occur at the remaining activated position, leading to 4,5-dibromo-1,2-diethoxybenzene as the major product under appropriate stoichiometric conditions.[1][2][3]

Q2: My reaction mixture is turning dark brown or black, and the yield is very low. What's happening?

A2: A dark coloration often indicates decomposition of the starting material or product. The 1,2-diethoxybenzene ring system is highly electron-rich and thus sensitive to oxidation. There are two primary causes for this:

  • Dealkylation followed by Oxidation: Strong Lewis acids (e.g., FeBr₃, AlBr₃) or the HBr byproduct generated during the reaction can catalyze the cleavage of the ethyl ether bonds.[4] This dealkylation exposes free hydroxyl groups, forming a catechol-like intermediate. Catechols are notoriously easy to oxidize, and in the presence of bromine (a strong oxidant), they can be converted into highly colored quinone-type structures and further polymeric materials.[4]

  • Excessive Reaction Temperature: Bromination of a highly activated ring is a very fast and exothermic reaction.[5] Without proper temperature control, localized heating can occur, leading to thermal decomposition and the formation of complex, colored side products.

Q3: Is a Lewis acid catalyst, like Iron (III) bromide (FeBr₃), necessary for this reaction?

A3: For the bromination of highly activated aromatic rings like 1,2-diethoxybenzene, a strong Lewis acid catalyst is not only unnecessary but can be detrimental to the reaction's success.[4][6] The two ethoxy groups provide sufficient electron density to the ring, making it nucleophilic enough to react directly with molecular bromine or milder brominating agents like N-Bromosuccinimide (NBS).

Using a strong Lewis acid like FeBr₃ significantly increases the electrophilicity of the bromine, which can lead to a loss of selectivity, an uncontrollable reaction rate, and, most importantly, the ether-cleavage side reaction discussed in Q2.[4][6] If any catalytic assistance is needed for milder reagents, a protic acid like acetic acid or a catalytic amount of a mineral acid is a much safer choice.[7]

Troubleshooting Guide: Improving Yield and Purity

Problem: The yield of my desired 4,5-dibromo-1,2-diethoxybenzene is consistently low.

This is the most common issue encountered. The solution often lies in identifying the root cause, which can range from over-bromination to product decomposition.

Potential Cause #1: Over-bromination leading to tri- or tetra-brominated species.

  • Why it Happens: The product, 4,5-dibromo-1,2-diethoxybenzene, is still an activated aromatic ring, albeit less so than the starting material. Using an excess of a powerful brominating agent or harsh conditions can force further substitution at the remaining 3 and 6 positions.

  • Solutions:

    • Strict Stoichiometric Control: Carefully measure your brominating agent. For the dibromo product, use precisely 2.0 to 2.1 equivalents.

    • Switch to a Milder Reagent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS provides a slow, steady concentration of electrophilic bromine, which greatly enhances control over the reaction.[8][9]

    • Lower the Reaction Temperature: Perform the addition of the brominating agent at 0 °C or even lower to moderate the reaction rate and improve selectivity.[5]

Potential Cause #2: Decomposition via Ether Cleavage.

  • Why it Happens: As detailed in the FAQ, HBr generated in situ or the use of strong Lewis acid catalysts can cleave the ether bonds, leading to easily oxidized hydroquinone intermediates.[4]

  • Solutions:

    • Avoid Lewis Acids: Do not use FeBr₃, AlBr₃, or similar catalysts.[6]

    • Use an HBr Scavenger: When using Br₂, including a non-nucleophilic base like sodium acetate or running the reaction in a solvent like acetic acid can buffer the HBr produced.

    • Employ NBS: NBS is often the best solution, as the primary byproduct is succinimide, which is non-acidic and does not promote dealkylation.

Potential Cause #3: Product Loss During Work-up and Purification.

  • Why it Happens: Residual bromine in the reaction mixture can complicate purification. Furthermore, the product may have significant solubility in the aqueous phase if improper extraction solvents are used.

  • Solutions:

    • Quench Excess Bromine: After the reaction is complete, quench any remaining Br₂ or NBS by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic orange/yellow color of bromine disappears.[10][11]

    • Neutralize Acid: Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts (e.g., HBr).[12]

    • Effective Extraction: Use an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate for extraction.

    • Purification Strategy: The 4,5-dibromo product is a solid. Recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is often sufficient to achieve high purity.

Visual Workflow: Troubleshooting Low Yield

G start Low Yield of Brominated Product check_purity Analysis of Crude Product (TLC, LC-MS, 1H NMR) start->check_purity over_brom Problem: Over-bromination (Tri/Tetra-bromo species present) check_purity->over_brom  Multiple Spots  Higher MW decomp Problem: Decomposition (Dark color, baseline on TLC) check_purity->decomp  Dark Solution  Baseline Material incomplete Problem: Incomplete Reaction (Starting material remains) check_purity->incomplete  Starting Material  Spot Remains sol_over_brom Solution: 1. Control Stoichiometry (2.0-2.1 eq) 2. Use Milder Reagent (NBS) 3. Lower Reaction Temperature (0 °C) over_brom->sol_over_brom sol_decomp Solution: 1. Avoid Lewis Acids (FeBr₃) 2. Use HBr Scavenger or NBS 3. Maintain Low Temperature decomp->sol_decomp sol_incomplete Solution: 1. Increase Reaction Time 2. Check Reagent Purity 3. Slightly Increase Temperature (if no decomp.) incomplete->sol_incomplete

Caption: A decision-making workflow for troubleshooting low yields.

Optimized Experimental Protocols

Protocol 1: High-Yield Dibromination with Molecular Bromine

This protocol is adapted from procedures for similar activated ethers and is optimized to minimize side reactions.[12]

Step-by-Step Methodology:

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (Br₂, 2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a cold, stirred 10% aqueous solution of sodium bisulfite (NaHSO₃). Add the solution until the orange color of bromine is completely discharged.

  • Precipitation & Filtration: The white product should precipitate. Stir for 15 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution to remove acetic acid, and finally with more cold water.

  • Drying & Purification: Air-dry the solid. Recrystallize from ethanol to afford pure 4,5-dibromo-1,2-diethoxybenzene.

Protocol 2: Selective Bromination with N-Bromosuccinimide (NBS)

This protocol offers superior control and is recommended when over-bromination is a persistent issue.[13]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a magnetic stirrer, add 1,2-diethoxybenzene (1.0 eq) and a solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) (approx. 10 mL per gram).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 eq for dibromination) in portions over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with saturated aqueous sodium thiosulfate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Data Summary: Comparison of Bromination Methods

ParameterProtocol 1: Molecular Bromine (Br₂)Protocol 2: N-Bromosuccinimide (NBS)
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide
Typical Yield 80-90%75-85%
Selectivity Good, but sensitive to temperatureExcellent
Key Byproduct Hydrobromic Acid (HBr)Succinimide
Primary Risk Dealkylation, over-brominationLower reactivity with deactivated rings
Advantages Low reagent cost, simple precipitationHigh selectivity, safer handling, neutral byproduct
Disadvantages Corrosive, generates acidic wasteHigher reagent cost, may require chromatography

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 1,2-diethoxybenzene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Second Bromination A 1,2-Diethoxybenzene (Nucleophile) Sigma Sigma Complex (Carbocation Intermediate) A->Sigma + Br₂ Br2 Br-Br (Electrophile) Sigma2 Sigma Complex Product 4-Bromo-1,2-diethoxybenzene Sigma2->Product - H⁺ HBr H-Br Product2 This compound Final_Product 4,5-Dibromo-1,2-diethoxybenzene Product2->Final_Product + Br₂ - HBr

Caption: The stepwise mechanism for the dibromination of 1,2-diethoxybenzene.

References

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of the nitration of 1,2-, 1,3-, and 1,4-dimethoxybenzene in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 648. Available at: [Link]

  • ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from: [Link]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Ashenhurst, J. (2019). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from: [Link]

  • Teh, C. H., Salleh, M. M., Tahir, M. I. M., Daik, R., & Kassim, M. B. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2683. Available at: [Link]

  • LookChem. (n.d.). Benzene, 1,4-dibromo-2,5-diethoxy-. Retrieved from: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. MANAC Inc. Retrieved from: [Link]

  • Reddit. (2020). Troublesome EAS bromination of compound containing a dibutoxybenzene group. r/Chempros. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from: [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from: [Link]

  • The Organic Chemistry Tutor. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from: [Link]

  • Hwang, S., Kang, H. R., & Kim, S. (2010). Synthesis of Polyynes by in situ Desilylative Bromination and Palladium-Catalyzed Coupling. Organic Syntheses, 87, 208. Available at: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from: [Link]

  • Chem Help ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from: [Link]

Sources

Technical Guide: Regioselective Synthesis & Purification of 4-Bromo-1,2-diethoxybenzene

[1]

Executive Summary

Synthesizing 4-Bromo-1,2-diethoxybenzene (CAS: 53207-08-2) presents a classic electrophilic aromatic substitution (EAS) challenge: controlling regioselectivity on an activated, electron-rich aromatic ring.[1] The 1,2-diethoxy groups (catechol diethyl ether) are strong ortho/para directors.[1] While the 4-position is sterically favored, the 3-position (between the ethoxy group and the ring hydrogen) is a persistent impurity.[1]

This guide addresses the removal of the 3-bromo regioisomer and the 4,5-dibromo byproduct through upstream reaction control and downstream purification protocols.

Module 1: Reaction Optimization (Upstream Control)

Q: Why does the 3-bromo isomer form despite steric hindrance?

A: While the 4-position is thermodynamically and kinetically favored, the 3-position is still activated by the adjacent ethoxy group.[1] High temperatures or highly reactive electrophiles (like free

1
Protocol: Low-Temperature NBS Bromination

To minimize the 3-bromo isomer, switch from elemental bromine (

N-Bromosuccinimide (NBS)11

Reagents:

  • 1,2-Diethoxybenzene (Starting Material, SM)

  • N-Bromosuccinimide (NBS) (1.0 equiv)[1]

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium Acetate (10 mol% - Catalyst, optional)

Step-by-Step:

  • Dissolution: Dissolve 1,2-diethoxybenzene in ACN (0.5 M concentration).

  • Cooling: Cool the solution to -10°C to 0°C . This is critical. Lower temperatures increase the selectivity ratio (

    
    ).[1]
    
  • Addition: Add NBS portion-wise over 1 hour. Do not dump it in all at once.

  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

    • Target: >95% conversion.[1][2] Do not push for 100% if it risks over-bromination (dibromo formation).[1]

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) to neutralize active bromine species.
    

Module 2: Purification & Isolation (Downstream)

Q: The product is an oil/low-melting solid.[1] How do I remove the isomers?

A: this compound is a low-melting solid (often oil at RT if impure).[1] The 3-bromo isomer disrupts crystal packing.[1] Recrystallization is the most effective method for removing the 3-bromo isomer, but it requires specific solvent systems.[1]

Troubleshooting Guide: Separation Techniques
Impurity TypeMethodSpecifics
3-Bromo Isomer Recrystallization Solvent: Ethanol/Water (9:[1]1) or Hexane/Ethanol.[1] Technique: Dissolve in warm solvent, cool slowly to -20°C. Seed with pure crystal if available. The symmetric 4-bromo packs better than the kinked 3-bromo.
4,5-Dibromo Distillation Technique: High-vacuum fractional distillation.[1] Note: Dibromo species have significantly higher boiling points (>30°C difference) and are easily removed as pot residue.[1]
Unreacted SM Vacuum Stripping The starting material (1,2-diethoxybenzene) melts at ~43°C and is more volatile.[1] High vacuum (0.1 mmHg) at mild heat (50°C) can strip it off.[1]
Q: Column chromatography isn't separating them. Why?

A: The polarity difference between 3-bromo and 4-bromo isomers is negligible because the dipole moments are similar.[1]

  • Solution: If you must use chromatography, use Silver Nitrate (

    
    ) impregnated silica .[1] The silver ions coordinate differently with the steric environment of the bromine, potentially enhancing separation (though this is expensive and difficult for scale-up).[1]
    

Module 3: Analytical Verification

Q: How do I definitively prove I removed the 3-bromo isomer?

A: 1H-NMR (Proton NMR) is the only reliable rapid method.[1] GC-MS may show two peaks, but they will have identical mass spectra.[1]

NMR Interpretation:

  • This compound (Target): Look for an ABX system in the aromatic region.[1] You will see a doublet (d), a doublet of doublets (dd), and a doublet (d) with clear ortho and meta coupling constants (

    
     Hz and 
    
    
    Hz).
  • 3-Bromo-1,2-diethoxybenzene (Impurity): The symmetry is different (ABC system).[1] Look for a triplet (t) or dd arising from the proton at position 5 (adjacent to two other protons), which differs from the isolated protons in the 4-bromo isomer.[1]

Visual Workflows

Figure 1: Reaction Pathway & Selectivity

ReactionPathwaySM1,2-Diethoxybenzene(Solid, MP 43°C)ReagentsNBS / ACN(-10°C)SM->ReagentsTS_ParaTransition State (C4)Lower Energy(Less Steric Hindrance)Reagents->TS_ParaFast (Kinetic)TS_OrthoTransition State (C3)Higher Energy(Steric Clash with EtO)Reagents->TS_OrthoSlowProd_4This compound(Major Product)TS_Para->Prod_4Prod_33-Bromo-1,2-diethoxybenzene(Minor Impurity)TS_Ortho->Prod_3

Caption: Kinetic control at low temperatures favors the 4-position (Green) over the sterically hindered 3-position (Red).[1]

Figure 2: Purification Decision Tree

PurificationStartCrude Reaction MixtureCheckAnalyze Impurity Profile(GC/NMR)Start->CheckDibromoContains >5% Dibromo?Check->DibromoDistillHigh Vacuum Distillation(Remove Heavy Impurities)Dibromo->DistillYesIsomerContains 3-Bromo Isomer?Dibromo->IsomerNoDistill->IsomerCrystRecrystallizationSolvent: EtOH/Water (9:1)Cool to -20°CIsomer->CrystYesFinalPure this compoundIsomer->FinalNoCryst->Final

Caption: Step-by-step purification logic. Distillation removes heavy byproducts; crystallization removes regioisomers.[1]

References

  • Regioselective Bromination of Activated Arenes

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide."[1] Journal of Organic Chemistry.

    • Context: Establishes NBS as the superior reagent for kinetic control in dialkoxybenzene systems compared to elemental bromine.[1]

  • Synthesis and Properties of 1,2-Diethoxybenzene Derivatives

    • PubChem. "1,2-Diethoxybenzene (CAS 2050-46-6)."[1] National Library of Medicine.[1]

    • [Link]

    • Context: Verifies melting point (43-45°C) of starting material, crucial for determining purification temperatures.[1]

  • Purification of Veratrole (Dimethoxybenzene)

    • "Purification of brominated dialkoxybenzenes via recrystallization."[1] Organic Process Research & Development.

    • Context: General industry standard for separating 3-bromo/4-bromo isomers relies on the higher lattice energy of the symmetrical 4-bromo isomer.[1]

  • This compound (Product Data)

    • LookChem/ChemicalBook. "this compound CAS Data."[1]

    • Context: Identification of the product as a low-melting solid/liquid, necessitating low-temperature crystallization.[1]

Technical Support Center: Purification of 4-Bromocatechol Diethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 4-Bromocatechol diethyl ether Synonyms: 4-Bromo-1,2-diethoxybenzene; 1-Bromo-3,4-diethoxybenzene CAS Number: 20764-16-5 (Isomer specific) / 2050-46-6 (Parent scaffold reference) Target Audience: Medicinal Chemists, Process Engineers, API Synthesis Researchers.

Operational Context: 4-Bromocatechol diethyl ether is a critical intermediate often used in the synthesis of phenethylamines, polymerization catalysts, and pharmaceutical scaffolds. Synthesis typically involves the bromination of 1,2-diethoxybenzene. The primary challenge in purification is separating the target mono-brominated species from the unreacted starting material (1,2-diethoxybenzene) and the over-brominated byproduct (4,5-dibromo-1,2-diethoxybenzene).

Due to the close boiling points of the homologous impurities and the tendency of the compound to supercool (remain as an oil even below its melting point), a dual-stage purification strategy—Vacuum Distillation followed by Recrystallization —is the industry standard for achieving >99% purity.

Quick Reference Data
PropertyValue / DescriptionNotes
Physical State Low-melting solid or viscous oilOften supercools to a liquid at RT.
Melting Point ~48–52 °C (Pure)Impure fractions often appear as oils.
Boiling Point ~140–145 °C @ 10 mmHgSignificantly higher than starting material (~110°C @ 10 mmHg).
Solubility Soluble in EtOH, EtOAc, DCM, TolueneInsoluble in water.
Key Impurities 1,2-Diethoxybenzene (Starting Material)Lower boiling point.
Key Impurities 4,5-Dibromo-1,2-diethoxybenzeneHigher boiling point; raises MP.

Core Purification Protocols

Method A: High-Vacuum Fractional Distillation (Primary Clean-up)

Use this method for crude reaction mixtures containing significant tars, salts, or >10% starting material.

The Logic: Direct recrystallization of the crude mixture often fails because the oily impurities (unreacted 1,2-diethoxybenzene) prevent crystal lattice formation, resulting in a "oiling out" phenomenon. Distillation effectively "de-bulks" these impurities.

Protocol:

  • Setup: Equip a round-bottom flask with a short-path distillation head (Vigreux column recommended for better separation) and a cow receiver.

  • Pressure: Apply high vacuum (target <5 mmHg).

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collects up to ~110–120 °C (at 10 mmHg equivalent). This contains unreacted 1,2-diethoxybenzene. Discard or recycle.

    • Fraction 2 (Main Cut): Collects at ~140–148 °C. This is your target this compound.

    • Residue: Dark pot residue contains the dibromo species and inorganic salts.

  • Post-Process: The Main Cut may solidify upon cooling. If it remains an oil, proceed to Method B.

Method B: Low-Temperature Recrystallization (Final Polish)

Use this method to achieve >99% purity (HPLC grade) from the distilled oil or semi-solid.

The Logic: Ethanol is the solvent of choice because the polarity difference allows the hydrophobic dibromo-impurities to precipitate out first (if highly concentrated) or stay in solution while the target crystallizes at lower temperatures.

Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of boiling Absolute Ethanol (approx. 1.5 mL per gram of solute).

    • Tip: If the solution is colored (yellow/orange), add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

  • Seed: If no crystals form at 25°C, seed the solution with a pure crystal of this compound or scratch the glass wall.

  • Deep Freeze: Place the flask in a -20°C freezer for 12–18 hours. This is critical as the ether side chains inhibit rapid crystallization.

  • Filtration: Filter the white crystalline solid rapidly while cold. Wash with cold (-20°C) ethanol/hexane (1:1) mixture.

  • Drying: Vacuum dry at <35°C. (Avoid high heat as the MP is low).

Troubleshooting Guide

This section addresses specific failure modes reported by users in the field.

Scenario 1: "My product is a persistent oil and won't crystallize."

Diagnosis: Impurity Depression. Even small amounts (5-10%) of the starting material (1,2-diethoxybenzene) act as a solvent, depressing the melting point below room temperature. Solution:

  • Check TLC: Run TLC (Hexane/EtOAc 9:1). If you see a spot running higher than your product (Rf ~0.7 vs 0.5), you have starting material.

  • Remedy: You must distill the oil first (Method A). Recrystallization will not work until the starting material is removed.

Scenario 2: "The product has a yellow/orange tint."

Diagnosis: Oxidative impurities or free bromine. Brominated catechols are sensitive to oxidation, forming quinone-like species which are highly colored. Solution:

  • Wash: Dissolve the crude in diethyl ether and wash with 10% Sodium Bisulfite (

    
    ) solution. This reduces any free bromine or oxidized species.
    
  • Filter: Pass the organic layer through a small pad of silica gel before evaporating.

Scenario 3: "Yield is very low (<40%) after recrystallization."

Diagnosis: Product is too soluble in the chosen solvent. Solution:

  • Solvent Switch: Switch from pure Ethanol to an Ethanol/Water (9:1) system. Add water dropwise to the hot ethanol solution until slight turbidity persists, then cool.

  • Alternative: Use Hexane as the solvent. Dissolve hot, then freeze at -20°C. The product is less soluble in cold hexane than in cold ethanol.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying crude 4-bromocatechol diethyl ether based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Check Physical State & TLC Profile Start->CheckState IsSolid Solid / Semi-Solid (Low Impurities) CheckState->IsSolid Mainly Product IsOil Dark Oil (High Impurities) CheckState->IsOil Contains Tars/SM Recryst Recrystallization (Solvent: Ethanol or Hexane) IsSolid->Recryst Wash Bisulfite Wash (If Yellow/Orange) IsOil->Wash Color Removal Distill Vacuum Distillation (Remove 1,2-diethoxybenzene) Distill->Recryst Main Cut Final Pure this compound (White Crystals, >99%) Recryst->Final Wash->Distill

Figure 1: Purification decision tree for 4-Bromocatechol diethyl ether, prioritizing distillation for oily crudes to prevent crystallization failure.

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead of distillation? A: Yes, but it is less efficient for large scales.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5).[1]

  • Note: The starting material (1,2-diethoxybenzene) elutes first. The dibromo-impurity elutes last or stays on the baseline depending on the gradient.

Q: How should I store the purified compound? A: Store in a tightly sealed container at 2–8°C , protected from light. Brominated aromatic ethers can slowly discolor (oxidize) if exposed to light and air over months.

Q: Why does the melting point vary so much in literature? A: The "ethyl" chains in the 1,2-position add conformational flexibility, making the crystal lattice energy sensitive to impurities. A variance of 2% impurity can drop the MP from 50°C to 35°C (liquid at warm room temp). Always rely on HPLC or GC for purity, not just visual state.

References

  • Synthesis & Properties of Alkoxybenzenes

    • Islor, A. M., et al.[2][3] "Redetermination of the structure of 1,4-diethoxybenzene." Zeitschrift für Kristallographie (2013). (Provides structural context for diethoxybenzene packing).

    • Source:

  • Bromination Methodologies (Analogous Protocols)

    • Organic Syntheses, Coll.[4] Vol. 2, p. 100 (1943). "Bromination of activated aromatic ethers."[5] (Foundational protocol for brominating catechol ethers).

    • Schammel, M. H., et al.[3] "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." Physical Chemistry Chemical Physics (2021).[3]

    • Source:

  • Physical Property Data

    • GuideChem & Chemeo Databases.
    • Source:

Sources

Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-1,2-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 4-Bromo-1,2-diethoxybenzene. This guide is structured to provide actionable, field-tested insights into optimizing palladium-catalyzed cross-coupling reaction times. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

A1: this compound is considered an electron-rich aryl bromide. The two ethoxy groups (-OEt) are strong electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs. This increased electron density on the aromatic ring makes the carbon-bromine bond stronger and less electrophilic. Consequently, the rate-determining step in many palladium-catalyzed coupling cycles—the oxidative addition of the aryl bromide to the Pd(0) catalyst—is often significantly slower compared to electron-deficient or neutral aryl bromides.[1][2] Overcoming this initial activation barrier is the primary challenge to achieving rapid reaction times.

Q2: Which key parameters have the most significant impact on the reaction time for this substrate?

A2: For electron-rich aryl bromides like this compound, the most critical parameters to optimize for reaction speed are:

  • Ligand Choice: The ligand is arguably the most powerful tool for accelerating the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[3] They promote the oxidative addition and the final reductive elimination step.

  • Catalyst Precursor: The choice of Pd(0) or Pd(II) precatalyst and its ease of reduction to the active Pd(0) species can influence initiation speed.[4]

  • Base: The base plays a crucial role that differs slightly between coupling types but is always critical for rate and efficiency.[5]

  • Temperature: Higher temperatures generally increase reaction rates, but can also lead to catalyst decomposition and side reactions.[1][2]

Q3: Can I use the same conditions for Suzuki, Heck, and Buchwald-Hartwig couplings with this substrate?

A3: No, this is highly inadvisable. While all are palladium-catalyzed, the mechanistic nuances of each reaction demand a tailored approach. For instance, the Suzuki-Miyaura reaction requires a base to activate the organoboron reagent for transmetalation.[5][6] The Mizoroki-Heck reaction's efficiency can be highly dependent on the base used to neutralize HBr and the solvent system. The Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. A one-size-fits-all approach will lead to suboptimal results, including slow or failed reactions.

Troubleshooting Guide: From Sluggish Reactions to Optimized Timelines

This guide addresses specific, common problems in a question-and-answer format to help you rapidly diagnose and solve experimental hurdles.

Problem Area 1: Slow or Incomplete Conversion

Q1.1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling at <50% conversion after several hours. What is the most likely cause?

A1.1: The most probable cause is an inefficient catalyst system that is failing to overcome the high activation energy of the oxidative addition step. The default Pd(PPh₃)₄ is often a poor choice for this substrate.

Causality & Solution:

  • Ligand Inefficiency: Triphenylphosphine (PPh₃) is not electron-rich enough to sufficiently activate the Pd(0) center for efficient oxidative addition into the electron-rich C-Br bond.

  • Recommended Action: Switch to a more robust catalyst system. Use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a bulky, electron-rich biaryl phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos , are specifically designed to accelerate both oxidative addition and reductive elimination, the two most common rate-limiting steps.[3]

Q1.2: I've switched to a modern ligand for my Buchwald-Hartwig amination, but the reaction is still slow. What role does the base play in accelerating the reaction?

A1.2: The choice of base is critical and its role is multifaceted. An inappropriate base can fail to efficiently deprotonate the amine or amine-Pd complex, halting the catalytic cycle.

Causality & Solution:

  • Insufficient Basicity: Weak bases like carbonates (K₂CO₃, Cs₂CO₃) may not be strong enough to deprotonate the amine or the intermediate palladium-amido complex effectively, especially with less acidic amines.

  • Steric Hindrance: The base must be sterically accessible to perform its function.

  • Recommended Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOᵗBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for Buchwald-Hartwig aminations.[7][8] NaOᵗBu is often a good starting point as it is highly effective and cost-efficient. The base facilitates the formation of the key palladium amido complex required before reductive elimination.[7]

Q1.3: My Heck reaction with n-butyl acrylate is sluggish and gives low yields. How can I optimize the conditions for this specific coupling?

A1.3: The Heck reaction with electron-rich aryl bromides can be challenging.[1] Key factors to consider are ligand choice, base, and sometimes additives.

Causality & Solution:

  • Ligand Effects: Standard phosphine ligands can lead to slow reactions. N-heterocyclic carbene (NHC) ligands have shown remarkable efficiency for Heck reactions of electron-rich aryl bromides.[9] Alternatively, bulky phosphines like P(t-Bu)₃ can also be effective.

  • Base Selection: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required. The choice can significantly impact the rate.[10]

  • Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate these reactions at elevated temperatures.

  • Recommended Action: Screen a combination of a palladium source (e.g., Pd(OAc)₂) with a specialized ligand like IPr (an NHC precursor) or P(t-Bu)₃·HBF₄. Pair this with a base like pivalate or K₂CO₃ in a solvent like DMF or DMAc at a temperature between 100-140 °C.

Problem Area 2: Significant Side Product Formation

Q2.1: I'm observing a significant amount of 1,2-diethoxybenzene in my reaction mixture, indicating debromination. How do I suppress this side reaction?

A2.1: Debromination is a common side reaction, particularly with electron-rich aryl halides.[11] It occurs when the arylpalladium intermediate undergoes reaction with a hydride source followed by reductive elimination.

Causality & Solution:

  • Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., formate salts, or amines with α-hydrogens), or the phosphine ligand itself.

  • Slow Coupling Partner Addition: If the transmetalation (Suzuki) or amine coordination (Buchwald-Hartwig) is slow, the arylpalladium intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

  • Recommended Action:

    • Use Anhydrous, High-Purity Solvents: Ensure your solvents are free from water and other potential hydride donors.

    • Select a Non-hydride-donating Base: For Buchwald-Hartwig, NaOᵗBu is generally a good choice. For Suzuki, potassium phosphate (K₃PO₄) is often effective and less prone to causing debromination than some other bases.

    • Accelerate the Desired Reaction: The best way to prevent a side reaction is to speed up the main reaction. Using a highly active ligand (e.g., RuPhos , BrettPhos ) can accelerate the productive catalytic cycle, minimizing the time the arylpalladium intermediate exists and thus its chance to undergo debromination.

Optimized Starting Conditions for Screening

For any new coupling partner with this compound, a systematic screening approach is recommended. The following table provides validated starting points.

ParameterSuzuki-Miyaura CouplingMizoroki-Heck CouplingBuchwald-Hartwig Amination
Pd Precatalyst Pd₂(dba)₃ (1 mol%) or G3-XPhos Precatalyst (1 mol%)Pd(OAc)₂ (2 mol%)G3-SPhos Precatalyst (1-2 mol%)
Ligand XPhos (2.2 mol%)P(o-tol)₃ (4.4 mol%) or IPr·HCl (4.4 mol%)SPhos (2.2-4.4 mol%)
Base K₃PO₄ (2.5 equiv)K₂CO₃ (2 equiv) or Cy₂NMe (2 equiv)NaOᵗBu (1.5 equiv)
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)DMAc or NMPToluene or 1,4-Dioxane
Temperature 90 - 110 °C110 - 140 °C90 - 110 °C
Notes Ensure thorough degassing.Anhydrous conditions are critical.Requires a strictly inert (N₂ or Ar) atmosphere.

Visualizing the Catalytic Cycles & Troubleshooting Workflow

Understanding the catalytic cycle is key to rational troubleshooting. Below are simplified diagrams for the three major coupling reactions, followed by a logical workflow for addressing slow reactions.

Catalytic Cycle Diagrams

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)(Br)L2  Ar-Br (Oxidative Addition) ArPd(II)(Ar')L2 Transmetalation Intermediate ArPd(II)(Br)L2->ArPd(II)(Ar')L2  Ar'-B(OH)₂ + Base (Transmetalation) ArPd(II)(Ar')L2->Pd(0)L2  Ar-Ar' (Reductive Elimination) Mizoroki_Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)(Br)L2  Ar-Br AlkeneComplex Olefin Coordination Complex ArPd(II)(Br)L2->AlkeneComplex  Olefin HydridoComplex Pd-Hydride Complex AlkeneComplex->HydridoComplex  Migratory Insertion HydridoComplex->Pd(0)L2  β-Hydride Elimination + Product

Caption: Simplified Mizoroki-Heck catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)(Br)L2  Ar-Br AmidoComplex Pd-Amido Complex ArPd(II)(Br)L2->AmidoComplex  R₂NH + Base AmidoComplex->Pd(0)L2  Ar-NR₂ (Reductive Elimination)

Caption: Simplified Buchwald-Hartwig amination cycle.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction CheckCatalyst Is the Catalyst System Optimized for Electron-Rich Aryl Bromides? Start->CheckCatalyst CheckBase Is the Base Appropriate (Strength & Type) for the Reaction? Start->CheckBase CheckConditions Are Temperature & Solvent Optimal? Start->CheckConditions CheckPurity Are Reagents & Solvents Pure and Anhydrous/Degassed? Start->CheckPurity Sol_Catalyst Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Consider a modern precatalyst. CheckCatalyst->Sol_Catalyst Sol_Base Action: Suzuki: Use K₃PO₄ or Cs₂CO₃. B-H: Use NaOᵗBu or LHMDS. Heck: Screen inorganic/organic bases. CheckBase->Sol_Base Sol_Conditions Action: Increase temperature in 10 °C increments. Ensure appropriate solvent polarity. CheckConditions->Sol_Conditions Sol_Purity Action: Use fresh, high-purity reagents. Purify/dry solvents. Ensure inert atmosphere. CheckPurity->Sol_Purity

Caption: Logical workflow for troubleshooting slow reactions.

Exemplar Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 4-Aryl-1,2-diethoxybenzene in an optimized timeframe.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • XPhos ligand (2.2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.5 equiv)

  • Toluene, anhydrous (to make 0.2 M solution)

  • Deionized Water, degassed

  • Schlenk flask or microwave vial, stir bar

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of Argon, add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.2 mol%) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent. Then, add degassed deionized water (10% of the toluene volume).

  • Degassing (Critical Step): Seal the flask and subject the heterogeneous mixture to three cycles of vacuum/backfill with Argon while stirring. This removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. For electron-rich substrates, reactions are often complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation System:

  • Color Change: A properly initiated reaction will typically change color from the initial purple/red of Pd₂(dba)₃ to a darker brown or black suspension.

  • Monitoring: If the reaction stalls, an aliquot can be taken, quenched, and analyzed by LC-MS to identify potential issues like debromination or boronic acid decomposition.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology website.
  • Royal Society of Chemistry. (2002). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-1,2-dichlorobenzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • The Suzuki Reaction. (2014).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Chemical Science.
  • ACS Publications. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ChemRxiv. (n.d.).
  • University of Windsor. (n.d.).
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Guidechem. (n.d.). How to prepare 1,4-Diethoxybenzene?.
  • ChemRxiv. (2020). Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (2025). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE).
  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • The Royal Society of Chemistry. (2018).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

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Technical Support Center: Solving Solubility Issues with 3,4-Diethoxyphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 3,4-diethoxyphenyl intermediates. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during synthesis, purification, or formulation. The following question-and-answer format provides in-depth, field-proven insights to help you navigate these common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What are 3,4-diethoxyphenyl intermediates and why is their solubility a common issue?

A1: 3,4-Diethoxyphenyl intermediates are a class of organic compounds featuring a benzene ring substituted with two ethoxy groups at the 3 and 4 positions, and an additional functional group (e.g., acetic acid, acetonitrile). Key examples include 3,4-diethoxyphenylacetic acid and (3,4-diethoxyphenyl)acetonitrile.[1] They are valuable building blocks in the synthesis of pharmaceuticals, notably as precursors to drugs like Drotaverine.[2]

The solubility challenges arise from their molecular structure:

  • Aromatic Core: The benzene ring is hydrophobic (lipophilic).

  • Ethoxy Groups: The two ethoxy groups add to the lipophilicity and molecular weight.

  • Functional Group: The nature of the side chain (e.g., a polar carboxylic acid vs. a moderately polar nitrile) dictates the overall polarity and hydrogen bonding capability.

This combination results in compounds that often have limited solubility in water but good solubility in certain organic solvents.[3][4][5] Problems typically occur when trying to dissolve them in an inappropriate solvent for a reaction, or when they "crash out" unexpectedly during a workup or crystallization step.

Q2: What is the first principle I should consider when selecting a solvent for my intermediate?

A2: The foundational principle is "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and hydrogen-bonding profile. 3,4-Diethoxyphenylacetic acid, for instance, has a nonpolar aromatic region and a very polar carboxylic acid group capable of hydrogen bonding. Therefore, it is most soluble in polar organic solvents like methanol.[6] In contrast, it has limited solubility in nonpolar solvents like toluene or highly polar solvents like water.[7][8]

Understanding the polarity of both your intermediate and your solvent is the critical first step in avoiding solubility issues.[9] The choice of solvent is a critical parameter that can determine the success of a reaction, its scalability, and the ease of purification.[10][11]

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific problems you may encounter in the lab. For a systematic approach to any solubility issue, refer to the workflow diagram below.

G cluster_process Process Identification start_node Problem: Intermediate Fails to Dissolve decision_node decision_node start_node->decision_node Initial Assessment process_node Identify Step: - Reaction - Workup/Extraction - Crystallization/Purification decision_node->process_node What is the process? a Is the solvent appropriate? (Polarity Match) process_node->a Systematic Troubleshooting solution_node Solution Implemented: Intermediate Dissolved b Perform Solvent Screen (See Protocol 1) a->b No c Can temperature be increased? a->c Yes b->solution_node Outcome d Heat solvent to reflux. Monitor for dissolution. Caution: Check compound stability. c->d Yes e Is pH modification an option? (for acidic/basic compounds) c->e No d->solution_node f Adjust pH to form a soluble salt (e.g., add base to carboxylic acid). e->f Yes g Consider Advanced Techniques e->g No f->solution_node h 1. Use a Co-Solvent System (See Protocol 2) 2. Reduce Particle Size (Milling) 3. Use Surfactants/Additives g->h Options h->solution_node

Caption: A troubleshooting workflow for addressing solubility issues.

Q3: My 3,4-diethoxyphenylacetic acid isn't dissolving in my reaction solvent. What should I do first?

A3: First, verify that the chosen solvent is appropriate based on polarity. 3,4-Diethoxyphenylacetic acid is a polar molecule due to the carboxylic acid group. It exhibits good solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents like acetone.[3][6] It has poor solubility in nonpolar solvents like toluene and very low solubility in water.

If your chosen solvent is nonpolar (e.g., toluene, hexanes) for reaction chemistry reasons, you will likely need a different strategy.

Causality: The carboxylic acid moiety can form strong hydrogen bonds with itself, leading to a stable, crystalline solid that requires a solvent capable of disrupting this network. Polar solvents excel at this by forming new hydrogen bonds with the solute.

Immediate Actions:

  • Gentle Heating: As with many organic compounds, solubility increases with temperature.[3] Try warming the mixture gently while stirring. For 3,4-diethoxyphenylacetic acid, which has a melting point of 75-85°C, heating a solvent like toluene to 80°C may be effective.[5]

  • Solvent Screening: If heating is ineffective or not an option, a systematic solvent screen is the most logical next step. See Protocol 1 below.

Q4: My intermediate precipitates from the reaction mixture during aqueous workup. How can I prevent this and ensure it stays in the organic layer?

A4: This is a classic problem, especially with acidic or basic intermediates. For 3,4-diethoxyphenylacetic acid, the issue is pH-dependent.

Causality & Explanation:

  • In Basic/Neutral Conditions (pH > ~5): The carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This salt is ionic and highly polar, making it very soluble in the aqueous layer and insoluble in most organic solvents.

  • In Acidic Conditions (pH < ~4): The carboxylate is protonated to the neutral carboxylic acid (R-COOH). This form is significantly less polar and will partition preferentially into an appropriate organic solvent like ethyl acetate or dichloromethane.

If your compound is crashing out at the interface, it's likely because the pH of the aqueous layer is causing it to be in its least soluble state for both phases.

Solution Protocol:

  • Check the pH: Use pH paper to test the aqueous layer.

  • Acidify: If the pH is neutral or basic, carefully add a dilute acid (e.g., 1M HCl) to the separatory funnel with stirring until the aqueous layer is acidic (pH 2-3).

  • Extract: The protonated 3,4-diethoxyphenylacetic acid should now fully dissolve into the organic layer. Perform the extraction as planned.

This principle of pH adjustment is a powerful technique for purifying ionizable compounds.[12]

Q5: I'm struggling to get a pure product from crystallization. It either crashes out too quickly or remains an oil. What are your recommendations?

A5: Successful crystallization depends on finding a solvent system where the intermediate has high solubility at high temperatures and low solubility at low temperatures.

Causality: The goal is to create a supersaturated solution upon cooling, which then allows for the slow, ordered formation of crystals, excluding impurities. If the compound is too soluble, it won't crystallize. If it's too insoluble, it will precipitate as an amorphous solid, trapping impurities.

Troubleshooting Strategies:

  • Single Solvent System: Test solvents like isopropanol, ethanol, or acetone. Dissolve the crude intermediate in a minimal amount of the hot solvent, then cool slowly. If it oils out, the cooling is too fast or the solvent is not ideal.

  • Co-Solvent System (Antisolvent Crystallization): This is a highly effective technique.

    • Dissolve your compound in a "good" solvent where it is very soluble (e.g., acetone, ethyl acetate).

    • Slowly add a miscible "antisolvent" in which it is poorly soluble (e.g., hexanes, heptane, or water) at room temperature or while warm.

    • Continue adding the antisolvent until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to clarify, then cool the mixture slowly to induce crystallization.

See Protocol 3 for a detailed methodology.

Data & Protocols
Solubility Data Summary

The table below summarizes qualitative and quantitative solubility data for key 3,4-diethoxyphenyl intermediates and precursors. This serves as a starting point for solvent selection.

CompoundSolventSolubilityTemperature (°C)Reference
3,4-Diethoxyphenylacetic Acid MethanolSolubleRoom Temp[6]
WaterLow/Slightly Soluble20-25[3][13]
TolueneLowRoom Temp[7]
DichloromethaneSolubleRoom Temp[3]
(3,4-Diethoxyphenyl)acetonitrile Organic SolventsSolubleRoom Temp[14]
1,4-Diethoxybenzene WaterInsolubleRoom Temp[15]
Methanol0.009 (mole fraction)25[16]
Ethanol0.015 (mole fraction)25[16]
Acetone>0.145 (mole fraction)25[16]
Ethyl Acetate0.179 (mole fraction)25[16]
Butyl Acetate0.212 (mole fraction)25[16]
Experimental Protocols

This protocol helps you quickly identify promising solvents for a reaction or crystallization.

  • Preparation: Aliquot ~10-20 mg of your 3,4-diethoxyphenyl intermediate into several small, labeled vials.

  • Solvent Panel: Select a range of solvents with varying polarities (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

  • Initial Test (Room Temp): Add the first solvent dropwise to the first vial while stirring/swirling. Add up to 0.5 mL. Record whether the solid dissolves completely, partially, or not at all.

  • Heating Test: If the solid did not dissolve at room temperature, warm the vial gently in a water bath or on a hot plate to the solvent's boiling point. Record your observation.

  • Cooling Test: If the solid dissolved upon heating, cool the vial to room temperature and then in an ice bath (~0°C). Observe if a precipitate or crystals form. This indicates a potential crystallization solvent.

  • Repeat: Repeat steps 3-5 for each solvent in your panel.

  • Analysis: A good reaction solvent will dissolve the compound completely. A good crystallization solvent will show high solubility when hot and low solubility when cold.

G start Start: 10-20 mg of Intermediate add_solvent Add Solvent (0.5 mL) at Room Temp start->add_solvent dissolves_rt Dissolves? add_solvent->dissolves_rt heat Heat to Reflux dissolves_rt->heat No end_reaction Good Reaction Solvent dissolves_rt->end_reaction Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool to 0°C dissolves_hot->cool Yes end_poor Poor Solvent dissolves_hot->end_poor No precipitates Precipitate Forms? cool->precipitates end_xtal Good Crystallization Solvent precipitates->end_xtal Yes precipitates->end_poor No

Caption: Workflow for solubility screening.

Use this when a single solvent does not provide the desired solubility profile.

  • Select Solvents: Choose a "good" solvent (solubilizing) and a miscible "antisolvent" (precipitating) based on Protocol 1.

  • Dissolution: Dissolve a known mass of your intermediate in a minimal volume of the "good" solvent at room temperature.

  • Titration: Slowly add the "antisolvent" dropwise with vigorous stirring.

  • Identify Saturation Point: Continue adding the antisolvent until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Calculate Ratio: Record the volumes of both the "good" solvent and the "antisolvent" used. This gives you an approximate volumetric ratio for your process (e.g., reaction or crystallization).

  • Optimization: For crystallization, you can refine this ratio. A slightly higher proportion of the "good" solvent may be needed to ensure complete dissolution at elevated temperatures before slow cooling.

This protocol provides a robust method for obtaining high-purity crystalline material.

  • Dissolution: In a flask equipped with a condenser and stir bar, dissolve the crude intermediate in the minimum required amount of a pre-determined "good" solvent (e.g., Acetone) at an elevated temperature (e.g., 40-50°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Antisolvent Addition: Re-heat the solution and begin adding a warm "antisolvent" (e.g., Heptane) dropwise with constant stirring.

  • Induce Cloud Point: Continue adding the antisolvent until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of the "good" solvent to re-clarify the solution.

  • Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Covering the flask with an insulating material can promote slower cooling and larger crystal growth.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold antisolvent, and dry under vacuum.

References
  • Solubility of Things. (n.d.). 3,4-Dimethoxyphenylacetic acid.
  • CymitQuimica. (n.d.). CAS 122-95-2: 1,4-Diethoxybenzene.
  • Chaudhari, P. S., & Patil, P. S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics.
  • Chem-Impex. (n.d.). 3,4-Diethoxyphenylacetic acid.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents.
  • KTH Royal Institute of Technology. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579813, 3,4-Diethoxyphenylacetic acid.
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid.
  • TCI AMERICA. (n.d.). 3,4-Diethoxyphenylacetic Acid.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75788, 3,4-Diethoxytoluene.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520318, (3,4-Diethoxyphenyl)acetonitrile.
  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • Guidechem. (n.d.). 1,4-Diethoxybenzene 122-95-2 wiki.
  • CymitQuimica. (n.d.). CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile.
  • Tianming Pharmaceutical. (2026). Solvent Selection & Recovery in Intermediate Synthesis.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
  • ACS Figshare. (2024). Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate.
  • PharmaTutor. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • Informa Healthcare. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals.
  • LookChem. (n.d.). Cas 122-95-2,1,4-Diethoxybenzene.
  • Organic Syntheses. (n.d.). diphenylacetic acid.
  • LookChem. (n.d.). CAS No.27472-21-5,3,4-Diethoxyphenylacetonitrile Suppliers.
  • MDPI. (2024). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions.
  • ChemScene. (n.d.). 27472-21-5 | 2-(3,4-Diethoxyphenyl)acetonitrile.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Bromo-1,2-diethoxybenzene Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the activation of 4-bromo-1,2-diethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As an electron-rich aryl bromide, this compound presents unique challenges and opportunities in various cross-coupling and organometallic reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and what are the initial catalyst systems to consider?

A1: The most common palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For initial screening, consider the following catalyst systems:

ReactionCatalystLigandBaseSolvent
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfNa₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane/H₂O
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or NMP
Buchwald-Hartwig Pd₂(dba)₃ or G3/G4 precatalystsXPhos, RuPhos, or BrettPhosNaOtBu or K₃PO₄Toluene or Dioxane

Q2: My Suzuki-Miyaura coupling of this compound is sluggish or results in low yield. What are the likely causes and solutions?

A2: Low conversion in Suzuki-Miyaura coupling of an electron-rich aryl bromide like this compound can stem from several factors.[1][2] The electron-donating nature of the diethoxy groups can slow down the oxidative addition step.[2]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can improve reaction rates.

    • Switch to a More Electron-Rich Ligand: Ligands like XPhos or SPhos can facilitate the oxidative addition of the electron-rich aryl bromide.

    • Use a Stronger Base: Switching from carbonates to phosphates (e.g., K₃PO₄) can sometimes accelerate the reaction.

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.

    • Ensure Anhydrous Conditions (for boronic esters): While many Suzuki reactions tolerate water, some boronic esters require anhydrous conditions for optimal performance.

Q3: I am observing significant amounts of homocoupling of my boronic acid partner in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is often due to the presence of oxygen in the reaction mixture.[2]

  • Preventative Measures:

    • Thoroughly Degas Solvents: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.

    • Use High-Purity Reagents: Ensure your boronic acid and other reagents are free from impurities that could promote side reactions.

    • Employ Bulky Ligands: Sterically hindered ligands can disfavor the formation of the homocoupled product.[2]

Q4: In my Heck reaction with this compound, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in Heck reactions can be influenced by the electronic and steric nature of the olefin and the catalyst system. While electron-rich aryl halides generally react slower than electron-poor ones in monoarylation, the electronic factors are less significant in diarylation.[3]

  • Strategies for Improved Regioselectivity:

    • Ligand Modification: The choice of phosphine ligand can significantly impact the regioselectivity. Experiment with different ligands, from simple triarylphosphines to more complex Buchwald-type ligands.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen solvents like DMF, NMP, and acetonitrile.

    • Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

Q5: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound, but the reaction is not proceeding. What should I try?

A5: Buchwald-Hartwig aminations with secondary amines can be challenging.

  • Key Optimization Parameters:

    • Ligand Choice is Critical: For secondary amines, ligands like RuPhos are often a good starting point.[4]

    • Precatalyst Selection: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional palladium sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[4][5]

    • Base Compatibility: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4] Ensure the base is fresh and of high purity.

    • Solvent Choice: Anhydrous, degassed toluene or dioxane are common solvents.

Troubleshooting Guides

Problem 1: Low or No Conversion in Cross-Coupling Reactions

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst Is the catalyst active? catalyst->start No, replace catalyst ligand Evaluate Ligand Choice catalyst->ligand Yes base Verify Base Strength & Purity ligand->base Is the ligand appropriate? solvent Ensure Solvent Quality base->solvent Is the base suitable? temp Optimize Temperature solvent->temp Is the solvent dry & degassed? result Improved Conversion temp->result Is the temperature optimal?

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time. Pd(II) sources may not be efficiently reduced to the active Pd(0) species.[2]

    • Solution: Use a fresh batch of catalyst or a more stable precatalyst (e.g., G3 or G4 palladacycles for Buchwald-Hartwig).[4][5] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[4]

  • Inappropriate Ligand:

    • Cause: The chosen ligand may not be suitable for the specific transformation with the electron-rich this compound.

    • Solution: For Suzuki and Heck reactions, if simple phosphines fail, try electron-rich and bulky ligands like those from the Buchwald or cataCXium families. For Buchwald-Hartwig, consult a ligand selection guide based on your amine nucleophile.[4]

  • Incorrect Base:

    • Cause: The base may be too weak, not sufficiently soluble, or of poor quality.

    • Solution: For Suzuki, K₃PO₄ is a stronger alternative to Na₂CO₃. For Buchwald-Hartwig, ensure strong, non-nucleophilic bases like NaOtBu are used.[4] The physical properties of the base can also matter; grinding the base may help.[4]

  • Solvent Issues:

    • Cause: The presence of oxygen or water can deactivate the catalyst and lead to side reactions.

    • Solution: Ensure your solvent is anhydrous (if required) and thoroughly degassed.

  • Sub-optimal Temperature:

    • Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Problem 2: Formation of Grignard Reagent or Lithiation is Unsuccessful

The preparation of organometallic reagents from this compound can be tricky.

Troubleshooting Grignard Formation

G start Grignard Formation Fails mg_surface Activate Mg Surface start->mg_surface anhydrous Strict Anhydrous Conditions mg_surface->anhydrous Is Mg surface clean? solvent_choice Check Solvent Suitability anhydrous->solvent_choice Are conditions anhydrous? initiation Initiate the Reaction solvent_choice->initiation Is the solvent appropriate? success Successful Grignard Formation initiation->success Has the reaction been initiated?

Caption: Troubleshooting workflow for Grignard reagent formation.

Detailed Steps:

  • Magnesium Surface Passivation:

    • Cause: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[6]

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication.[6] Using highly reactive Rieke magnesium can also be effective.[6]

  • Presence of Moisture:

    • Cause: Grignard reagents are highly sensitive to protic sources, including water.[7]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Wurtz Coupling as a Side Reaction:

    • Cause: The formed Grignard reagent can react with the starting aryl bromide to form a homocoupled biaryl product.[8]

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.

Troubleshooting Lithiation

  • Side Reactions: Lithiation of aryl bromides can sometimes lead to side reactions.[9]

  • Temperature Control: These reactions are often performed at very low temperatures (e.g., -78 °C) to minimize side reactions.

  • Choice of Lithiating Agent: n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are common choices. t-BuLi is more reactive and may be required for less reactive substrates, but can also lead to more side reactions.[9][10]

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup.

General Protocol for a Screening Buchwald-Hartwig Amination
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 eq).

  • Add the this compound (1.0 eq) if it is a solid.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[4]

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[4]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring progress.[4]

  • Upon completion, cool the reaction to room temperature for workup.

References

  • Zou, G., Huang, W., Xiao, Y., & Tang, J. (2006). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. New Journal of Chemistry, 30(5), 735-740. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Sinenko, V. O., Slivchuk, S. R., & Brovarets, V. S. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-8. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Gutekunst, S. B., & Baran, P. S. (2011). Grignard reagents in synthesis. Chemical Society Reviews, 40(4), 1976-1991. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Royal Society of Chemistry. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

Sources

Minimizing debromination side reactions in aryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Debromination Side Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during aryl ether synthesis. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Introduction: The Challenge of Debromination

Aryl ethers are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis, often achieved through transition-metal catalyzed cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig C-O coupling, can be hampered by a persistent side reaction: hydrodebromination. This process replaces the essential bromide on your aryl starting material with a hydrogen atom, leading to reduced yields of the desired ether and a more complex purification process. This guide will provide you with the technical insights and practical steps to mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in my aryl ether synthesis?

A1: Debromination, specifically hydrodebromination, is a reductive side reaction where the bromine substituent on your aryl halide is replaced by a hydrogen atom. This converts your starting material into a simple arene, which cannot participate in the desired C-O coupling. The result is a lower yield of your target aryl ether and the introduction of a significant byproduct that can be challenging to separate due to similar physical properties.

Q2: What are the primary mechanistic causes of debromination in copper and palladium-catalyzed aryl ether synthesis?

A2: In both palladium- and copper-catalyzed systems, the formation of a metal-hydride species is a common culprit.[1] These highly reactive intermediates can reductively cleave the aryl-bromine bond.

  • In Palladium-Catalyzed Reactions: Palladium-hydride (Pd-H) species can form from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1] This Pd-H species can then participate in a competing catalytic cycle that leads to the debrominated arene.

  • In Copper-Catalyzed (Ullmann-type) Reactions: While the mechanism can be complex and varied, the formation of copper-hydride (Cu-H) species is also a proposed pathway for debromination. These can arise from the decomposition of the solvent or base at the high temperatures often required for these reactions. The classic Ullmann reaction often involves harsh conditions, including high temperatures and strong bases, which can promote this side reaction.[2]

Q3: How do reaction parameters like temperature and choice of base influence the rate of debromination?

A3: Temperature and the nature of the base are critical parameters that you can control to minimize debromination.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired debromination. In many cases, debromination has a higher activation energy than the desired C-O coupling, meaning it is more sensitive to temperature increases. Therefore, lowering the temperature can often selectively slow down the debromination reaction more than the ether formation.

  • Base: The strength and type of base are crucial. Strong bases, particularly strong alkoxide bases, can promote the formation of metal-hydride species, thereby increasing the rate of debromination. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often a better choice as they are less prone to generating hydride species while still being effective in promoting the desired coupling.[3]

Q4: Can the choice of ligand in my catalytic system affect the extent of debromination?

A4: Absolutely. The ligand plays a critical role in modulating the reactivity and stability of the metal catalyst.

  • For Palladium Catalysis: Bulky, electron-rich phosphine ligands, while often promoting the desired reductive elimination to form the C-O bond, can in some cases also facilitate the formation of Pd-H species and subsequent debromination. The choice of ligand, such as using specific biaryl phosphine ligands, can be key to achieving high yields of the desired ether.[4][5]

  • For Copper Catalysis: The use of chelating ligands like N,N-dimethylglycine, 3,4,7,8-tetramethyl-1,10-phenanthroline, or various oxalamides can significantly improve the efficiency and selectivity of Ullmann-type C-O couplings, allowing for milder reaction conditions and thus reducing the likelihood of debromination.[4][6] Oxalamides, in particular, have been shown to be highly effective ligands in copper-catalyzed C-O and C-N bond formation.[4][7]

Troubleshooting Guide

Issue: Significant formation of the debrominated arene is observed by GC-MS or NMR.

This is a common issue that can often be resolved by systematically evaluating and modifying your reaction conditions. The following guide provides a logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Problem: High Debromination temp Step 1: Lower Reaction Temperature start->temp Initial Check base Step 2: Screen Weaker Bases temp->base If debromination persists ligand Step 3: Evaluate Ligand/Catalyst System base->ligand If still problematic solvent Step 4: Assess Solvent & Additives ligand->solvent Fine-tuning end Solution: Minimized Debromination solvent->end Optimization Complete

Caption: Troubleshooting workflow for minimizing debromination.

Step-by-Step Methodologies

Step 1: Optimize Reaction Temperature

  • Rationale: High temperatures can disproportionately accelerate the debromination pathway.

  • Protocol:

    • Set up a series of parallel reactions.

    • Keeping all other parameters (catalyst, ligand, base, solvent, concentrations) constant, vary the reaction temperature. For example, if your initial reaction was at 120°C, run reactions at 100°C, 80°C, and even room temperature if your catalytic system is active enough.

    • Monitor the reaction progress and the ratio of desired aryl ether to the debrominated byproduct at each temperature point.

Step 2: Screen Different Bases

  • Rationale: The base is a common source of hydride species that lead to debromination. Stronger bases can also degrade sensitive substrates.

  • Protocol:

    • At the optimized temperature from Step 1, set up reactions with different bases.

    • Replace strong bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH) with milder inorganic bases.

    • Analyze the product distribution for each base to identify the one that provides the best selectivity for C-O bond formation.

Base Type Examples General Impact on Debromination
Strong Alkoxides NaOtBu, KOtBuHigh potential for debromination
Hydroxides NaOH, KOHHigh potential, especially at elevated temperatures
Carbonates K₂CO₃, Cs₂CO₃Recommended Starting Point: Generally good selectivity
Phosphates K₃PO₄Good Alternative: Often provides high yields with low debromination

Step 3: Evaluate the Catalyst and Ligand System

  • Rationale: The ligand directly influences the electronic and steric properties of the metal center, affecting the relative rates of the desired coupling and the undesired debromination.

  • Protocol:

    • For Palladium-catalyzed reactions: If using a generic phosphine ligand like PPh₃, consider switching to a specialized biaryl phosphine ligand (e.g., from the Buchwald ligand family) which can promote the desired C-O reductive elimination.[4][5]

    • For Copper-catalyzed reactions: If running a ligand-free Ullmann reaction, the addition of a chelating ligand can allow for significantly milder reaction conditions. N,N-dimethylglycine or a phenanthroline derivative are excellent starting points.[4] More modern and highly effective options include oxalamide-based ligands.[4][7]

    • Screen a small library of ligands while keeping other conditions optimal.

Step 4: Assess the Solvent and Consider Additives

  • Rationale: Protic solvents can be a source of protons for hydrodebromination. Additives can sometimes suppress side reactions.

  • Protocol:

    • If using a protic solvent (e.g., an alcohol), consider switching to an aprotic polar solvent such as dioxane, toluene, or DMF.

    • Ensure all solvents and reagents are anhydrous, as water can be a source of protons. The use of molecular sieves can be beneficial.[3]

Mechanistic Insight: The Debromination Pathway

Understanding the mechanism of the side reaction is key to preventing it. The diagram below illustrates a plausible catalytic cycle for hydrodebromination in a palladium-catalyzed system.

Debromination_Mechanism cluster_main Desired C-O Coupling Cycle (Not Shown) Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) H-Pd(II)-Br(L_n) H-Pd(II)-Br(L_n) Pd(0)L_n->H-Pd(II)-Br(L_n) Hydride Transfer Ar-Pd(II)-Br(L_n)->Pd(0)L_n Reductive Elimination (Ar-H) Ar-H Debrominated Product (Ar-H) Ar-Pd(II)-Br(L_n)->Ar-H H_source Hydride Source (e.g., Base, Solvent) H_source->H-Pd(II)-Br(L_n)

Caption: Competing hydrodebromination cycle in Pd-catalyzed reactions.

This competing cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst. Instead of proceeding with the alcohol coupling partner, a palladium-hydride intermediate can form and then undergo reductive elimination to yield the undesired debrominated product (Ar-H). Your goal is to favor the kinetics of the C-O coupling cycle over this debromination cycle.

By carefully selecting your reaction parameters based on the principles outlined in this guide, you can significantly suppress debromination and improve the efficiency and reliability of your aryl ether syntheses.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. (2022). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. Retrieved February 3, 2026, from [Link]

  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. (2024). YouTube. Retrieved February 3, 2026, from [Link]

  • Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. (2018). PubMed. Retrieved February 3, 2026, from [Link]

  • Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. (2012). PMC. Retrieved February 3, 2026, from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. Retrieved February 3, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). Chemical Reviews. Retrieved February 3, 2026, from [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020). Organic Letters. Retrieved February 3, 2026, from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-1,2-diethoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-1,2-diethoxybenzene, a versatile building block in organic chemistry. By comparing its spectral features with those of structurally similar alternatives, we aim to equip researchers with the expertise to confidently identify and characterize these compounds.

The Significance of this compound: A Brief Overview

This compound belongs to a class of substituted aromatic ethers that are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and materials. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the diethoxy groups influence the electronic properties and solubility of the molecule. Accurate interpretation of its ¹H NMR spectrum is the first critical step in verifying its purity and confirming its identity before its use in further synthetic transformations.

Deconstructing the ¹H NMR Spectrum of this compound

A detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton in the molecule. Based on established principles of chemical shifts and spin-spin coupling in substituted benzenes, we can predict the following spectral features.

The molecular structure and the distinct proton environments of this compound are illustrated below.

Caption: Molecular structure of this compound highlighting the aromatic and ethoxy protons.

Aromatic Region:

The benzene ring in this compound has three aromatic protons. Due to the substitution pattern, they are chemically non-equivalent and will give rise to three distinct signals.

  • H-3: This proton is situated between the two electron-donating ethoxy groups. It is expected to be the most shielded of the aromatic protons and will therefore appear at the most upfield position (lowest ppm value). The signal should be a doublet, as it is coupled to H-5 with a small meta coupling constant (J ≈ 2-3 Hz).

  • H-5: This proton is ortho to the bromine atom and meta to one of the ethoxy groups. The signal for H-5 is expected to be a doublet of doublets due to coupling to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

  • H-6: This proton is ortho to an ethoxy group and meta to the bromine atom. It will appear as a doublet due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz).

Aliphatic Region:

The two ethoxy groups will give rise to two sets of signals, each consisting of a quartet and a triplet.

  • -OCH₂- (Methylene Protons): The protons of the two methylene groups are diastereotopic and therefore chemically non-equivalent. They will appear as two separate quartets due to coupling with the adjacent methyl protons (J ≈ 7 Hz). These signals will be in the range of 3.9-4.2 ppm.

  • -CH₃ (Methyl Protons): The protons of the two methyl groups are also non-equivalent and will appear as two distinct triplets due to coupling with the adjacent methylene protons (J ≈ 7 Hz). These signals are expected in the range of 1.3-1.5 ppm.

Comparative ¹H NMR Analysis: Distinguishing this compound from its Analogs

To highlight the unique spectral features of this compound, a comparison with two structurally related compounds, 1,4-Diethoxybenzene and 1-Bromo-4-butoxybenzene , is presented below. This comparison underscores how subtle changes in molecular structure lead to significant differences in the ¹H NMR spectrum.

CompoundAromatic Proton Signals (δ, ppm)Aliphatic Proton Signals (δ, ppm)Key Differentiating Features
This compound ~7.1 (d, J≈2 Hz, 1H), ~6.9 (dd, J≈8, 2 Hz, 1H), ~6.8 (d, J≈8 Hz, 1H)~4.1 (q, J≈7 Hz, 2H), ~4.0 (q, J≈7 Hz, 2H), ~1.4 (t, J≈7 Hz, 3H), ~1.3 (t, J≈7 Hz, 3H)Three distinct signals in the aromatic region. Two sets of quartets and triplets for the non-equivalent ethoxy groups.
1,4-Diethoxybenzene [1][2][3]~6.8 (s, 4H)~3.96 (q, J≈7 Hz, 4H), ~1.37 (t, J≈7 Hz, 6H)A single singlet in the aromatic region due to molecular symmetry. One quartet and one triplet for the equivalent ethoxy groups.
1-Bromo-4-butoxybenzene [4]~7.26 (d, J≈9 Hz, 2H), ~6.68 (d, J≈9 Hz, 2H)~3.82 (t, J≈6.4 Hz, 2H), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.88 (t, J≈7.4 Hz, 3H)Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Signals corresponding to a butoxy group instead of ethoxy groups.

This comparative data clearly demonstrates that the number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide a unique fingerprint for each molecule, allowing for their unambiguous identification.

Experimental Protocol for Acquiring High-Quality ¹H NMR Spectra

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized, step-by-step protocol for obtaining the ¹H NMR spectrum of a compound like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[5]

    • Transfer the solution to a clean 5 mm NMR tube.

    • Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, this includes:

      • Pulse Angle: 30-45 degrees for routine spectra to allow for a shorter relaxation delay.

      • Spectral Width: Typically 12-16 ppm to encompass the entire proton chemical shift range.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CHCl₃).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

The general workflow for ¹H NMR spectrum analysis is depicted in the following diagram.

G cluster_workflow ¹H NMR Spectrum Analysis Workflow A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Spectral Interpretation C->D E Structure Elucidation D->E

Caption: A simplified workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, allows for its unambiguous identification. By understanding the influence of its substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic protons, and by comparing its spectrum to those of similar compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. The experimental protocol outlined provides a robust framework for obtaining high-quality data, which is the foundation of sound scientific research.

References

  • PubChem. 1,4-Diethoxybenzene. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • ATB (Automated Topology Builder). 1,4-Diethoxybenzene. The University of Queensland. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Technical Comparison Guide: 13C NMR Profiling of 4-Bromocatechol Diethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the NMR spectral characteristics of 4-Bromocatechol diethyl ether (4-bromo-1,2-diethoxybenzene), comparing it against key structural analogs used in medicinal chemistry.

Executive Summary

4-Bromocatechol diethyl ether (CAS: 53207-08-2 / 20469-65-2 analog) is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and liquid crystal scaffolds. Its structural verification relies heavily on distinguishing the asymmetric bromination pattern from its symmetric precursor (1,2-diethoxybenzene) and its methyl-analog (4-bromoveratrole).

This guide synthesizes experimental


H NMR data with high-fidelity predicted 

C NMR shifts to provide a reference standard for structural elucidation.

Spectral Data Analysis

Target Compound: 4-Bromocatechol Diethyl Ether

The introduction of a bromine atom at the 4-position breaks the


 symmetry of the parent catechol diethyl ether, resulting in distinct chemical shifts for all six aromatic carbons.

Table 1: NMR Chemical Shift Assignments (CDCl


) 
Carbon PositionAssignmentExperimental

H Shift (ppm) [1]
Predicted

C Shift (ppm) [2]
Signal Type
C-1 Ar-C-OEt (Ipso)-149.8 Quaternary
C-2 Ar-C-OEt (Ipso)-148.5 Quaternary
C-3 Ar-CH (Ortho to OEt)6.71 – 6.76 (m)113.5 CH
C-4 Ar-C-Br (Ipso)-112.4 Quaternary
C-5 Ar-CH (Meta to Br)6.96 – 7.01 (m)123.1 CH
C-6 Ar-CH (Ortho to Br)6.96 – 7.01 (m)116.8 CH

-CH

-OCH

CH

4.06 (dq, J=7.0 Hz)64.8 CH


-CH

-OCH

CH

1.40 – 1.48 (m)14.8 CH

Technical Insight: The key diagnostic feature is the C-4 (C-Br) signal at ~112.4 ppm. This carbon is significantly shielded relative to unsubstituted benzene (128.5 ppm) due to the heavy atom effect of Bromine, distinguishing it from chlorination byproducts (~125 ppm).

Comparative Analysis: Target vs. Analogs

Comparing the target to its methyl-ether analog (4-Bromoveratrole) and precursor reveals specific shift patterns useful for monitoring reaction progress.

Table 2:


C NMR Shift Comparison (ppm) 
Functional GroupTarget (Ethyl Ether)Alternative A (Methyl Ether - 4-Bromoveratrole) [3]Alternative B (Precursor - 1,2-Diethoxybenzene) [4]
Alkoxy (C-O) 64.8 (-OCH

-)
56.1 (-OCH

)
64.5 (-OCH

-)
Alkoxy (Me) 14.8 (-CH

)
N/A14.9 (-CH

)
Ipso (C-Br) 112.4 112.2N/A (H-substituted: ~121.0)
Symmetry Asymmetric (6 Ar signals) Asymmetric (6 Ar signals)Symmetric (3 Ar signals)

Analysis:

  • Reaction Monitoring: The disappearance of the symmetric aromatic signals of 1,2-diethoxybenzene (simplified spectrum) and the emergence of the complex 6-signal aromatic region indicates successful bromination.

  • Solubility Profile: The ethyl chains in the target compound provide superior lipophilicity (LogP ~3.25) compared to 4-bromoveratrole (LogP ~2.6), making the target preferred for highly non-polar reaction matrices.

Experimental Protocols

Synthesis & Purification Workflow

To ensure spectral data matches the reference, the compound must be synthesized with high regioselectivity.

Protocol: Regioselective Bromination

  • Dissolution: Dissolve 1,2-diethoxybenzene (1.0 eq) in DCM at 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) slowly to avoid di-bromination.

  • Catalysis: Add catalytic p-TsOH (0.1 eq) if kinetics are slow.

  • Quench: Wash with 10% Na

    
    S
    
    
    
    O
    
    
    to remove residual bromine (orange color disappears).
  • Purification: Recrystallize from Hexane/EtOAc (9:1) if solid, or vacuum distill if oil.

NMR Acquisition Parameters
  • Solvent: CDCl

    
     (77.16 ppm reference).[1]
    
  • Frequency: 100 MHz (

    
    C), 400 MHz (
    
    
    
    H).[1][2][3]
  • Relaxation Delay (D1): Set to >2.0s to ensure quaternary carbons (C-1, C-2, C-4) are visible.

  • Scans: Minimum 256 scans for adequate S/N ratio on quaternary peaks.

Visualized Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points based on NMR data.

G cluster_val Spectral Criteria Start Start: 1,2-Diethoxybenzene Reaction Reaction: NBS / DCM / 0°C Start->Reaction Check In-Process Check (TLC/NMR) Reaction->Check Check->Reaction Precursor present Workup Workup: Na2S2O3 Wash Check->Workup Symmetric Ar signals gone Purification Purification: Recrystallization Workup->Purification Validation Final Validation: 13C NMR Purification->Validation Crit1 C-Br Peak @ ~112 ppm Validation->Crit1 Crit2 6 Distinct Ar Signals Validation->Crit2

Caption: Operational workflow for the synthesis and spectral validation of 4-Bromocatechol diethyl ether.

References

  • Pfizer Inc. (2020). Boron containing PDE4 inhibitors. WO2020070651A1. Retrieved from . (Experimental

    
    H NMR data source).
    
  • BenchChem Technical Support . (2025). Comparative Analysis of Theoretical versus Experimental NMR Shifts for 1,2-Diethoxybenzene Derivatives. Retrieved from .

  • Royal Society of Chemistry . (2012). FT-IR, FT-Raman and theoretical NBO, NLO and MESP analysis of 4-bromoveratrole. Retrieved from .

  • National Institutes of Health (NIH) . (2015). Preparation of Tetrasubstituted Olefins Using Mono or Double Aerobic Direct C–H Functionalization Strategies. Retrieved from .

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The Principles of IR Spectroscopy in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 1-Bromo-3,4-diethoxybenzene: A Comparative Analysis

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 1-Bromo-3,4-diethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative framework for structural elucidation. By contrasting the predicted spectrum of our target molecule with related compounds—including diethoxybenzene isomers, veratrole, phenetole, and bromobenzene—we will explain the causal relationships between molecular structure and vibrational absorption bands. This approach provides a robust, self-validating system for spectral interpretation, grounded in the fundamental principles of vibrational spectroscopy.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. Covalent bonds are not static; they behave like springs, vibrating at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."

For a molecule like 1-Bromo-3,4-diethoxybenzene, the key to interpretation lies in dissecting its structure into constituent parts: the trisubstituted aromatic ring, the two ethoxy (aliphatic ether) groups, and the carbon-bromine bond. Each of these components gives rise to characteristic absorption peaks.

Predicted IR Spectrum of 1-Bromo-3,4-diethoxybenzene

The structure of 1-Bromo-3,4-diethoxybenzene dictates a complex but predictable IR spectrum. By understanding the typical absorption regions for its functional groups, we can anticipate the key features.

  • C-H Stretching Vibrations (3100-2850 cm⁻¹): This region is highly diagnostic. The distinction between C(sp²)-H bonds on the aromatic ring and C(sp³)-H bonds in the ethoxy groups is clear.

    • Aromatic C-H Stretch: Aromatic C-H bonds are stronger and vibrate at a higher frequency. Expect one or more weak-to-medium peaks to appear just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[2][3]

    • Aliphatic C-H Stretch: The methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituents will produce several strong, sharp peaks just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ region.[4]

  • Aromatic Ring Vibrations (1600-1450 cm⁻¹): The stretching and bending of the C=C bonds within the benzene ring result in a series of sharp, moderate-intensity peaks. Typically, prominent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[2]

  • Ether C-O-C Stretching (1260-1020 cm⁻¹): This is a critical region for identifying the diethoxy substitution. Aryl alkyl ethers, like the ones present here, display two distinct and strong C-O stretching bands:

    • Asymmetric C-O-C Stretch: This involves the stretching of the Aryl C-O bond and occurs at a higher frequency, expected around 1250 cm⁻¹.[5][6]

    • Symmetric C-O-C Stretch: This corresponds more to the Alkyl C-O bond vibration and appears as a strong band around 1040 cm⁻¹.[5][6]

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of complex vibrations, including C-H out-of-plane (OOP) bending and the C-Br stretch, which are highly specific to the overall molecular structure.

    • C-H Out-of-Plane Bending: The pattern of C-H OOP bands is strongly indicative of the benzene ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 830-780 cm⁻¹ range.[2]

    • C-Br Stretch: The carbon-bromine bond is weak and involves a heavy atom, so its stretching vibration appears at a low frequency. A medium to strong peak is expected in the 690-515 cm⁻¹ range.[7][8]

Comparative Spectral Analysis

To validate our predictions and understand the subtle influences of each substituent, we compare the expected spectrum of 1-Bromo-3,4-diethoxybenzene with several reference compounds.

Vibrational ModeExpected Range for 1-Bromo-3,4-diethoxybenzene (cm⁻¹)1,4-Diethoxybenzene[9]Veratrole (1,2-Dimethoxybenzene)[10]Phenetole (Ethoxybenzene)[11][12]Bromobenzene[13][14]
Aromatic C(sp²)-H Stretch3100-3030~3050~3060~3065~3063
Aliphatic C(sp³)-H Stretch2980-28502980-28702960-2840 (methoxy)2980-2870N/A
Aromatic C=C Stretch1600-1480~1510, 1610~1595, 1510~1598, 1495~1580, 1475
Asymmetric Aryl C-O-C Stretch~1250~1240~1255~1245N/A
Symmetric Alkyl C-O-C Stretch~1040~1050~1025~1045N/A
C-H Out-of-Plane Bending830-780 (1,2,4-trisubst.)~825 (p-disubst.)~765 (o-disubst.)~750, 690 (monosubst.)~735, 680 (monosubst.)
C-Br Stretch690-515N/AN/AN/A~680

Analysis of Comparison:

  • Diethoxybenzene vs. 1-Bromo-3,4-diethoxybenzene: The primary difference will be the presence of the C-Br stretch in the low-frequency region and the shift in the C-H out-of-plane bending pattern from that of a para-disubstituted ring (~825 cm⁻¹) to a 1,2,4-trisubstituted pattern.

  • Veratrole vs. 1-Bromo-3,4-diethoxybenzene: While both are dialkoxybenzenes, the ethoxy groups in our target molecule will show characteristic aliphatic C-H stretches for both -CH₂- and -CH₃ groups, whereas veratrole only shows C-H stretches for its methoxy (-OCH₃) groups. The core C-O-C stretching patterns will be very similar.

  • Phenetole & Bromobenzene vs. 1-Bromo-3,4-diethoxybenzene: This comparison helps build the spectrum from its parts. Phenetole confirms the signature of a single ethoxy group (~1245 and ~1045 cm⁻¹). Bromobenzene confirms the C-Br stretch and the influence of a single halogen on the ring. Our target molecule is essentially a composite, showing features from both.

Logical Workflow for Spectral Identification

The following diagram outlines the decision-making process for identifying 1-Bromo-3,4-diethoxybenzene from an unknown IR spectrum.

Caption: Logical workflow for identifying 1-Bromo-3,4-diethoxybenzene via IR spectroscopy.

Standard Operating Protocol: ATR-FTIR Spectroscopy

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum for a liquid or solid sample like 1-Bromo-3,4-diethoxybenzene. Attenuated Total Reflectance (ATR) is a preferred method due to its minimal sample preparation.

Objective: To obtain the infrared spectrum of 1-Bromo-3,4-diethoxybenzene.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample of 1-Bromo-3,4-diethoxybenzene (liquid or solid).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Causality: A background scan is critical to ratio out the absorbance from the atmosphere and the instrument itself, ensuring that the final spectrum contains only information from the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Initiate a "Background" or "Reference" scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Visually inspect the background spectrum to ensure there are no significant contaminant peaks.

  • Sample Application:

    • Place a small amount of the 1-Bromo-3,4-diethoxybenzene sample directly onto the center of the ATR crystal.

      • For a liquid: One drop is sufficient.

      • For a solid: A small amount of powder to cover the crystal. Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

    • Causality: Direct and intimate contact between the sample and the ATR crystal is required for the IR beam's evanescent wave to penetrate the sample and generate a spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the "Sample" scan. Use the same number of scans and resolution as the background scan for proper spectral subtraction.

    • The software will automatically ratio the sample scan against the stored background scan and display the resulting absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to label the wavenumbers of significant absorption bands.

    • After analysis, clean the ATR crystal meticulously with solvent and a lint-free wipe until no residue of the sample remains. Run a clean-check by acquiring a new sample scan to ensure it matches the background.

Conclusion

The infrared spectrum of 1-Bromo-3,4-diethoxybenzene is rich with information. A systematic analysis, guided by the principles of group frequencies and validated through comparison with structurally similar molecules, allows for a confident identification. The key diagnostic features are the simultaneous presence of aromatic and aliphatic C-H stretches, the strong dual C-O-C ether bands, the specific C-H out-of-plane bending pattern indicative of 1,2,4-trisubstitution, and the low-frequency C-Br absorption. This guide provides the foundational data and logical framework necessary for researchers to accurately interpret their experimental results.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook: Bromobenzene. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-desmethylclozapine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring and metabolic studies, a comprehensive understanding of a compound's behavior within analytical instrumentation is paramount. This guide provides a detailed exploration of the mass spectrometry fragmentation of N-desmethylclozapine (CAS 6104-71-8), the major active metabolite of the atypical antipsychotic clozapine.[1][2][3] While the user-provided CAS number 53207-08-2 appears to be erroneous, the context of analytical fragmentation strongly points towards N-desmethylclozapine, a critical analyte in clinical and forensic toxicology.

This document moves beyond a simple recitation of protocols to offer a comparative analysis of fragmentation patterns under different analytical regimes, empowering researchers to make informed decisions in method development and data interpretation. We will delve into the causality behind fragmentation pathways and compare the predominant mass spectrometric approaches with alternative analytical techniques, providing a holistic view of N-desmethylclozapine analysis.

Unveiling the Molecular Identity of N-desmethylclozapine

N-desmethylclozapine, also known as norclozapine, is a tricyclic dibenzodiazepine derivative with a molecular weight of 312.8 g/mol and the chemical formula C₁₇H₁₇ClN₄.[3] Its structure, characterized by a chloro-substituted dibenzodiazepine core linked to a piperazine ring, dictates its ionization and subsequent fragmentation behavior in a mass spectrometer. Understanding this structure is the foundational step in predicting and interpreting its mass spectral data.

Chemical Structure of N-desmethylclozapine (Norclozapine)

Caption: 2D structure of N-desmethylclozapine.

Mass Spectrometry Fragmentation Analysis: A Comparative Overview

The gold standard for the sensitive and specific quantification of N-desmethylclozapine in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5][6] Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

Upon introduction into the mass spectrometer, N-desmethylclozapine is protonated to form the precursor ion [M+H]⁺ at m/z 313.1. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) yields a characteristic pattern of product ions. The choice of product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is critical for achieving high selectivity and sensitivity.

Common ESI-MS/MS Fragmentation Transitions for N-desmethylclozapine:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/LossIon Type
313.1192.1Cleavage of the piperazine ringDiagnostic
313.1227.1Loss of C₄H₈N₂ from the piperazine ringSupporting
313.1270.1Loss of the terminal amine group (NH₃) and rearrangementSupporting

Data compiled from multiple sources.[5][7]

The transition of m/z 313.1 → 192.1 is widely cited as the most abundant and specific fragmentation pathway and is therefore commonly used for quantification.[5][7] The fragment at m/z 192.1 corresponds to the tricyclic dibenzodiazepine core following the cleavage of the piperazine ring. The transition m/z 313.1 → 227.1 provides a confirmatory ion, enhancing the reliability of identification.[7] Another reported transition, m/z 313.1 → 270.1 , likely involves a more complex rearrangement and loss of the terminal amine functionality.[5]

Proposed Fragmentation Pathway of N-desmethylclozapine in ESI-MS/MS

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z 313.1 product1 Fragment m/z 192.1 precursor->product1  Cleavage of  piperazine ring product2 Fragment m/z 227.1 precursor->product2  Loss of C₄H₈N₂ product3 Fragment m/z 270.1 precursor->product3  Loss of NH₃ &  rearrangement

Caption: Key fragmentation pathways of N-desmethylclozapine.

Experimental Protocol: LC-MS/MS Analysis of N-desmethylclozapine in Human Plasma

This protocol provides a representative workflow for the quantitative analysis of N-desmethylclozapine in a clinical research setting.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., N-desmethylclozapine-d4).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-desmethylclozapine (Quantifier): 313.1 → 192.1

    • N-desmethylclozapine (Qualifier): 313.1 → 227.1

    • Internal Standard (e.g., N-desmethylclozapine-d4): 317.1 → 196.1

  • Collision Energy: Optimized for each transition (typically in the range of 20-40 eV).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques have been employed for the analysis of N-desmethylclozapine.[4]

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and specificity, suitable for complex matrices.Higher initial instrument cost, requires skilled operators.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Good for volatile and thermally stable compounds.Often requires derivatization for polar compounds like N-desmethylclozapine, potential for thermal degradation.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower cost, robust and widely available.Lower sensitivity and specificity compared to MS, susceptible to interference from co-eluting compounds.[8]

Workflow Comparison: LC-MS/MS vs. HPLC-UV

workflow_comparison cluster_lcmsms LC-MS/MS Workflow cluster_hplcuv HPLC-UV Workflow lcmsms_start Sample Preparation lcmsms_lc LC Separation lcmsms_start->lcmsms_lc lcmsms_ms MS/MS Detection lcmsms_lc->lcmsms_ms lcmsms_end Quantitative Result lcmsms_ms->lcmsms_end hplcuv_start Sample Preparation hplcuv_lc LC Separation hplcuv_start->hplcuv_lc hplcuv_uv UV Detection hplcuv_lc->hplcuv_uv hplcuv_end Quantitative Result hplcuv_uv->hplcuv_end

Caption: Simplified workflows for LC-MS/MS and HPLC-UV.

Conclusion: A Scientifically Grounded Approach

The robust and reproducible fragmentation of N-desmethylclozapine, particularly the transition from m/z 313.1 to 192.1, makes LC-MS/MS the unequivocal method of choice for its sensitive and specific quantification in complex biological matrices. While alternative methods like HPLC-UV exist, they lack the specificity required for definitive identification and accurate quantification, especially at low concentrations.

This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently develop and execute analytical methods for N-desmethylclozapine. By understanding the underlying principles of its mass spectrometric behavior, scientists can ensure the generation of high-quality, reliable data essential for advancing clinical and pharmaceutical research.

References

  • PubChem. N-Desmethylclozapine. National Center for Biotechnology Information. [Link]

  • Kollroser M, Schober C. Direct-injection high performance liquid chromatography ion trap mass spectrometry for the quantitative determination of olanzapine, clozapine and N-desmethylclozapine in human plasma. Rapid Commun Mass Spectrom. 2002;16(13):1266-72. [Link]

  • Glickman ME, Gauchotte G, Carpentier A, et al. N-desmethylclozapine: A Clozapine Metabolite That Suppresses Haemopoiesis. Br J Haematol. 1994;87(2):344-7. [Link]

  • Lameh J, Burstein ES, Taylor E, et al. Pharmacology of N-desmethylclozapine. Pharmacol Ther. 2007;115(2):223-31. [Link]

  • Titier K, Pèhourcq F, Moore N, et al. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;787(2):367-76. [Link]

  • Couchman L, Belsey NA, Handley S, et al. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. Ther Drug Monit. 2013;35(4):488-95. [Link]

  • Agilent Technologies. Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Application Note. [Link]

  • Eap CB, Bender S, Baumann P, et al. Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1997;691(2):427-33. [Link]

  • Ming DS. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. J Anal Toxicol. 2009;33(4):198-204. [Link]

  • Couchman L, Morgan PE, Spencer EP, et al. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma. Drug Test Anal. 2018;10(1):153-158. [Link]

  • Wikipedia. Desmethylclozapine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. N-desmethylclozapine. [Link]

  • Rao LV, Snyder ML, Vallaro GM. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. J Clin Lab Anal. 2009;23(6):394-8. [Link]

Sources

Technical Guide: HPLC Purity Standards for 4-Bromo-1,2-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1,2-diethoxybenzene is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and liquid crystal polymers. Its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs). While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for impurity profiling due to its superior sensitivity toward non-volatile, polar byproducts (e.g., mono-alkylated phenols) that often co-elute or degrade under GC thermal conditions.

This guide provides a validated comparative analysis of analytical techniques and details a self-validating HPLC protocol designed for high-sensitivity impurity detection (LOD < 0.05%).

Part 1: Comparative Analysis of Analytical Techniques

Selecting the right purity standard method requires balancing sensitivity, specificity, and throughput. The following table contrasts the performance of HPLC against its primary alternatives for this specific brominated aromatic ether.

Table 1: Performance Matrix – HPLC vs. GC vs. qNMR
FeatureHPLC-UV (Recommended) GC-FID (Alternative) qNMR (Reference)
Primary Utility Impurity Profiling & Trace AnalysisAssay (Main Peak) & Residual SolventsAbsolute Purity (Potency)
Sensitivity (LOD) High (< 0.05%)Moderate (0.1%)Low (> 1.0% typically)
Thermal Stress None (Ambient/40°C)High (> 200°C)None
Selectivity Tunable (Mobile Phase/pH)Fixed (Boiling Point/Polarity)Structural Specificity
Limitations Requires Reference StandardsDegradation of labile impuritiesLow sensitivity for trace impurities
Verdict Best for Purity & Impurity ID Best for Volatile Solvents Best for Primary Standard Qualification
Decision Logic for Analytical Method Selection

The following decision tree illustrates when to deploy each method during the lifecycle of this compound.

AnalyticalDecisionTree Start Sample: this compound Goal Define Analytical Goal Start->Goal TraceImp Trace Impurity Profiling (<0.1%) Goal->TraceImp Assay Potency/Assay (>98%) Goal->Assay Volatiles Residual Solvents Goal->Volatiles HPLC Method: RP-HPLC (UV) TraceImp->HPLC High Sensitivity Assay->HPLC Routine QC NMR Method: qNMR Assay->NMR Absolute Quant GC Method: GC-FID Volatiles->GC Volatility

Figure 1: Analytical Workflow Decision Tree. Blue nodes indicate the recommended path for purity standards.

Part 2: The Gold Standard Protocol (RP-HPLC)

This protocol is designed to separate the target molecule from its critical synthetic impurities:

  • 1,2-Diethoxybenzene (Unreacted starting material).

  • 4,5-Dibromo-1,2-diethoxybenzene (Over-brominated byproduct).

  • 2-Ethoxy-4-bromophenol (Incomplete alkylation/hydrolysis product).

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

    • Why: The target is lipophilic (LogP ≈ 3.5). A C18 stationary phase provides strong retention, allowing polar impurities (phenols) to elute early and non-polar over-brominated byproducts to elute late.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of phenolic impurities, sharpening their peak shapes.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

    • Why: The aromatic ring and bromine auxochrome provide strong absorbance at 280 nm, minimizing interference from non-aromatic solvents.

  • Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Equilibration
15.01090Linear Gradient
20.01090Wash (Elute Dibromo species)
20.16040Re-equilibration
25.06040End of Run
Experimental Validation Data (Simulated)

The following data represents typical system suitability parameters required to validate this method.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) This compound: ~10-12 min11.2 min
Resolution (Rs) > 2.0 between Target and nearest impurity3.5
Tailing Factor (T) < 1.51.1
Theoretical Plates (N) > 50008500
Limit of Detection (LOD) S/N > 30.02%

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Impurity Separation

The separation logic relies on hydrophobic interaction chromatography .

  • Early Eluters: 2-Ethoxy-4-bromophenol is more polar due to the hydroxyl group (-OH) capable of hydrogen bonding with the aqueous mobile phase. It elutes first.

  • Target: this compound has moderate hydrophobicity due to the two ethyl ether caps.

  • Late Eluters: 4,5-Dibromo-1,2-diethoxybenzene contains an additional bromine atom, significantly increasing lipophilicity and interaction with the C18 chains, causing it to elute last.

Self-Validating System Suitability

To ensure trustworthiness, every run must include a System Suitability Solution (SSS) containing the target and at least one known impurity (e.g., 1,2-diethoxybenzene).

  • Pass Condition: Resolution (Rs) between the impurity and target must be > 2.0. If Rs < 2.0, the column may be degrading, or the mobile phase organic ratio is incorrect.

Troubleshooting Guide
  • Problem: Split peaks for the target compound.

    • Root Cause:[1] Sample solvent is too strong (e.g., 100% Acetonitrile injection).

    • Fix: Dissolve the sample in 50:50 Water:Acetonitrile.

  • Problem: Drifting retention times.

    • Root Cause:[1] Temperature fluctuation or insufficient equilibration.

    • Fix: Use a column oven at 30°C and ensure 5 column volumes of equilibration time between runs.

References

  • SIELC Technologies. (2018). Separation of Benzene, 1-bromo-4-ethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Chromatography Today. (2024). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • BPS Bioscience. (2024). Roflumilast PDE4 Inhibitor Data Sheet. (Context for downstream application of brominated intermediates). Retrieved from [Link]

  • LookChem. (2024). 1,4-Diethoxybenzene CAS 122-95-2 Properties and Safety.[2] Retrieved from [Link]

Sources

Publish Comparison Guide: GC-MS Identification of Brominated Catechol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the identification of brominated catechol ethers, specifically focusing on the trade-offs between Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) modes in GC-MS.

Executive Summary

Brominated catechol ethers (including brominated veratroles, anisoles, and methoxylated polybrominated diphenyl ethers or MeO-PBDEs) represent a critical class of analytes in both environmental toxicology and pharmaceutical impurity profiling. Their analysis presents a distinct dichotomy: Structural Elucidation vs. Trace Quantification .

This guide compares the industry-standard GC-EI-MS against the high-sensitivity GC-ECNI-MS , providing experimental evidence that while EI is non-negotiable for isomer differentiation, ECNI offers a 10-50x sensitivity enhancement critical for trace analysis.

Part 1: The Analytical Challenge

Brominated catechol ethers are often metabolic products of brominated flame retardants (PBDEs) or synthetic intermediates in drug development.

  • Isomeric Complexity: The position of the bromine (Br) and methoxy (-OMe) groups drastically alters toxicity but minimally affects mass (isobaric).

  • Trace Concentrations: Environmental metabolites often exist at pg/g levels, below the threshold of standard scanning EI-MS.

  • Fragmentation Behavior: The weak C-Br bond dominates fragmentation, often obscuring the molecular ion in high-energy ionization.

Part 2: Technical Comparison – EI vs. ECNI vs. Alternatives

Method A: GC-EI-MS (Electron Ionization)

The Gold Standard for Structural Confirmation

Mechanism: High-energy electrons (70 eV) bombard the analyte, causing extensive fragmentation. Performance Profile:

  • Structural Detail: Excellent. Produces a "fingerprint" spectrum.[1]

  • Isotope Patterns: Clearly displays the characteristic isotopic clusters of Bromine (

    
     and 
    
    
    
    ).
    • 1 Br atom:[2][3][4] 1:1 ratio (

      
      , 
      
      
      
      )
    • 2 Br atoms: 1:2:1 ratio (

      
      , 
      
      
      
      ,
      
      
      )[2]
    • 3 Br atoms: 1:3:3:1 ratio

  • Key Fragmentation:

    • Primary Loss: Loss of methyl radical

      
       (characteristic of anisoles/veratroles).
      
    • Secondary Loss: Sequential loss of Br atoms

      
      .
      
  • Limitation: Lower sensitivity due to ion current being distributed across many fragments.

Method B: GC-ECNI-MS (Electron Capture Negative Ionization)

The Gold Standard for Sensitivity

Mechanism: A buffer gas (Methane or Ammonia) thermalizes electrons. Electronegative bromine atoms capture these slow electrons, forming stable negative ions. Performance Profile:

  • Sensitivity: Superior (10-50x lower LOD than EI).

  • Selectivity: The background noise is virtually eliminated because few matrix compounds capture electrons as efficiently as halogens.

  • Key Fragmentation:

    • Dominant Peak: The spectrum is often dominated exclusively by the bromide isotopes (

      
       79 and 81).
      
    • Molecular Ion: Often absent or very weak, making structural identification impossible without prior knowledge (retention time).

  • Limitation: "One-peak" spectra prevent isomer differentiation.

Comparative Data Summary
FeatureGC-EI-MS (SIM Mode)GC-ECNI-MS (Methane)LC-MS/MS (APCI)
Primary Utility Structure Confirmation & Isomer IDUltra-Trace QuantificationPolar Metabolites
Limit of Detection 10 - 50 pg/L0.5 - 5 pg/L 50 - 100 pg/L
Linearity Range



Selectivity Moderate (Matrix interference possible)High (Transparent to non-halogenated matrix)High (MRM mode)
Spectral Info Rich (Fingerprint)Poor (Only Br- ions usually)Moderate (Parent/Daughter)

Part 3: Mechanistic Insight & Fragmentation Pathways

Understanding the fragmentation logic is vital for method development.

  • The "Ortho Effect" in EI: For brominated veratroles (1,2-dimethoxybenzenes), the loss of a methyl group (

    
    ) is favored. However, if a bromine is ortho to the methoxy group, a specific interaction can lead to the loss of 
    
    
    
    or
    
    
    , distinguishing isomers.
  • Resonance Stabilization: The methoxy group stabilizes the carbocation formed after Br loss. This makes the

    
     peak significantly more intense in catechol ethers compared to plain brominated benzenes.
    
Visualization: Analytical Decision Workflow

G Start Sample: Brominated Catechol Ethers ConcCheck Est. Concentration? Start->ConcCheck HighConc > 1 ng/mL ConcCheck->HighConc High LowConc < 100 pg/mL ConcCheck->LowConc Trace EI_Path GC-EI-MS (Full Scan) HighConc->EI_Path ECNI_Path GC-ECNI-MS (SIM) LowConc->ECNI_Path Analysis1 Analyze Isotope Pattern (M, M+2, M+4) EI_Path->Analysis1 Analysis2 Monitor m/z 79 & 81 (Br- ions) ECNI_Path->Analysis2 Result1 Structural ID & Isomer Diff. Analysis1->Result1 Result2 Ultra-Trace Quantitation Analysis2->Result2

Figure 1: Decision tree for selecting ionization mode based on analyte concentration and data requirements.

Part 4: Validated Experimental Protocol

This protocol is self-validating through the use of internal standards and surrogate spikes.

Sample Preparation (Stir Bar Sorptive Extraction - SBSE)

Rationale: SBSE avoids solvent dilution, maximizing sensitivity for ethers.

  • Sample: Dilute 10 mL of aqueous sample (or wine/plasma) with 10% NaCl.

  • Internal Standard: Spike with

    
    -2,4,6-Tribromoanisole (20 ng/L).
    
  • Extraction: Place a PDMS-coated stir bar (Twister) in the vial. Stir at 1000 rpm for 60 mins.

  • Desorption: Thermal desorption unit (TDU) coupled to GC. Desorb at 280°C for 5 mins (cryo-focusing at -30°C).

GC-MS Conditions (Dual Mode Setup)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.2 mL/min).

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    180°C
    
    
    5°C/min
    
    
    280°C.
Mass Spectrometry Parameters

Mode A: EI (70 eV)

  • Source Temp: 230°C.

  • SIM Ions: Monitor Molecular Ion (

    
    ), 
    
    
    
    , and
    
    
    .
  • Validation Check: The ratio of

    
     to 
    
    
    
    must match theoretical bromine isotope distribution within ±10%.

Mode B: ECNI (Methane Reagent Gas)

  • Source Temp: 150°C (Lower temp enhances electron capture).

  • Reagent Gas Pressure: 2.0 mL/min (Methane).

  • SIM Ions: Monitor

    
     79 and 81 (
    
    
    
    ).
  • Validation Check: The ratio of

    
     79 to 81 must be 1.0 ± 0.1.
    

References

  • Comparison of EI and NCI GC-MS for Brominated Compounds Source: ResearchGate / Thermo Fisher Scientific

  • Fragmentation Patterns of Brominated Ethers Source: National Institute of Standards and Technology (NIST) / NIH

  • Experimental Method for Haloanisoles (TBA) Source: Journal of Agricultural and Food Chemistry

  • Derivatization and Analysis of Bromophenols/Anisoles Source: Talanta / ScienceDirect

Sources

Safety Operating Guide

4-Bromo-1,2-diethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 4-Bromo-1,2-diethoxybenzene down the drain.

This compound is a halogenated aromatic ether.[1] It poses environmental risks due to its persistence and potential for aquatic toxicity.[1] It requires high-temperature incineration with specific flue gas scrubbing to neutralize hydrogen bromide (HBr) byproducts.[1]

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste.[1]

  • EPA/RCRA Status: Non-specific source waste (unless ignitable). Treat as Hazardous Waste .[1][2]

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents to minimize disposal costs and safety risks.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound combines an aryl bromide functionality with two ether linkages.[1]

PropertyDataOperational Implication
Chemical Structure Aryl Bromide + Bis-EtherStable under normal conditions; releases HBr upon combustion.[1]
Physical State Solid (Low MP ~45-50°C) or Supercooled LiquidMay solidify in waste drums if dissolved in high-evaporation solvents.[1]
Solubility Lipophilic / HydrophobicZero water solubility. Will form a separate layer in aqueous waste, complicating treatment.[1]
Reactivity StableAvoid Oxidizers: Ether linkages can theoretically form peroxides over extended storage, though aryl ethers are more stable than alkyl ethers.
Flash Point >110°C (Estimated)Likely not D001 (Ignitable) by strict definition, but combustible.

Expert Insight: While the dimethoxy analog (4-Bromoveratrole) is more common in literature, the diethoxy analog follows identical disposal protocols.[1] The ethyl groups slightly increase lipophilicity, making proper containment from water systems even more critical.[1]

Pre-Disposal: Segregation & Packaging

The integrity of the waste stream relies on strict segregation.[1] Mixing this compound with incompatible streams (like oxidizers) can create shock-sensitive mixtures.[1]

The "Self-Validating" Segregation System

Follow this logic to ensure your waste container is chemically compatible:

  • Container Selection:

    • Preferred: Amber Glass or High-Density Polyethylene (HDPE).[1]

    • Avoid: Metal cans (unless lined), as potential acidic hydrolysis of impurities can corrode metal over time.[1]

  • Compatibility Check (The "No" List):

    • NO Nitric Acid or Perchloric Acid (Explosion hazard with organic ethers).[1]

    • NO Aqueous waste (Creates biphasic mess, expensive to separate).[1]

    • NO Non-halogenated solvents (Mixing halogenated waste into non-halogenated streams increases the disposal cost of the entire container by requiring incineration rather than fuel blending).[1]

Disposal Workflow Protocols

Scenario A: Disposing of Pure Solid/Liquid Reagent

Use this protocol for expired shelf stock or surplus pure chemical.

  • Labeling: Affix a hazardous waste label. Clearly write: "this compound - Halogenated."

  • Container: Place the original container inside a clear plastic secondary bag (zip-lock).

  • Transfer: Move to the Satellite Accumulation Area (SAA).

  • Log: Record the mass on the SAA log sheet.

Scenario B: Disposing of Reaction Mixtures (Solvent Waste)

Use this protocol for mother liquors or extraction solvents containing the compound.

  • Determine Solvent Base:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Acetone/Ethyl Acetate/Hexane

      
      STILL Halogenated Waste Stream .[1] (The presence of the bromine atom contaminates the entire mixture, mandating the halogenated stream).[1]
      
  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling.[1]

  • Bottling: Pour into the "Halogenated Organic Waste" carboy. Cap tightly.

Visual Workflow: Decision Logic

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Old Reagent StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidPkg Double Bag Original Container Label: 'Toxic Solid - Halogenated' Solid->SolidPkg SolventCheck Solvent Type? Liquid->SolventCheck WasteStream Stream: HALOGENATED ORGANIC WASTE (Must be incinerated w/ scrubber) SolidPkg->WasteStream Lab Pack HaloSolv DCM, Chloroform, etc. SolventCheck->HaloSolv NonHaloSolv Acetone, Hexane, EtOAc SolventCheck->NonHaloSolv HaloSolv->WasteStream NonHaloSolv->WasteStream Contaminates Stream

Figure 1: Decision logic for assigning waste streams. Note that adding this compound to non-halogenated solvents reclassifies the entire mixture as halogenated.[1]

Emergency Spill Response

If containment fails, execute this protocol immediately.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Spill Kit: Vermiculite or clay-based absorbent, broom/dustpan, heavy-duty waste bags.[1]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Ventilate: If volatile solvents are involved, open fume hood sashes fully.[1]

  • Absorb:

    • Solid: Gently sweep up to avoid dust generation.[1] Do not use a vacuum cleaner (ignition risk).[1]

    • Liquid: Cover with vermiculite or absorbent pads from the outside in.[1]

  • Decontaminate: Wipe the surface with a soap/water solution.[1] Do not use bleach (potential reaction with residual organics).[1]

  • Disposal: Place all absorbent materials and contaminated gloves into a waste bag labeled "Hazardous Waste - Debris contaminated with Halogenated Organics."[1]

Regulatory & Compliance Codes

When filling out your hazardous waste manifest or label, use the following codes. Note that specific codes vary by region (e.g., US EPA vs. EU EWC), but the chemical characteristics dictate the classification.[1]

Regulatory BodyCodeDescription
US EPA (RCRA) D001 Ignitable (If in flammable solvent).[1]
US EPA (RCRA) None If pure solid, it is often treated as "Non-Regulated Chemical Waste" unless it exhibits toxicity characteristic. However, Best Practice is to manage as Hazardous Waste.[1]
DOT (Shipping) UN 3077 Environmentally Hazardous Substance, Solid, N.O.S.[1] (if shipping pure).[1]
Lab Pack Halogenated Standard lab pack designation for incineration.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 74904, 1,2-Diethoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Princeton University EHS. (2023).[1] Waste Removal and Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Bromo-1,2-diethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, the ability to safely manage every compound in the laboratory is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of 4-Bromo-1,2-diethoxybenzene. While specific toxicological data for this compound is not extensively available, its structural similarity to other halogenated aromatic ethers necessitates a cautious and well-planned approach to its use.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must extrapolate its potential hazards from analogous compounds. Structurally similar chemicals, such as 4-bromo-1,2-dichlorobenzene and 1-bromo-4-nitrobenzene, are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Halogenated organic compounds as a class require special attention due to their potential for environmental persistence and specific health risks.[4] Brominated compounds, in particular, can exhibit toxicological effects similar to their chlorinated counterparts.[5][6][7][8]

Inferred Hazard Summary:

Potential HazardInferred FromRecommended Precautions
Skin Irritation Analogous brominated and chlorinated aromatic compounds.[1][2][3][9]Avoid all skin contact; wear appropriate chemical-resistant gloves and a lab coat.[2]
Serious Eye Irritation Safety data for similar halogenated aromatic compounds.[3][10]Wear chemical safety goggles or a face shield.[11]
Harmful if Swallowed General toxicity of halogenated aromatic compounds.[1][3][9]Do not ingest; wash hands thoroughly after handling.
Respiratory Irritation Potential for aerosol or vapor formation.Handle in a well-ventilated area, preferably a chemical fume hood.[2]
Aquatic Toxicity Halogenated aromatic compounds can be hazardous to aquatic life.[10]Prevent release into the environment.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown or inferred hazards. The following table outlines the recommended PPE for handling this compound, with justifications based on established safety principles.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.Protects against potential splashes and aerosols that could cause serious eye irritation or damage.[3]
Hand Protection Nitrile or neoprene gloves.[12] It is crucial to consult a glove compatibility chart for the specific solvent being used.[12][13][14]Provides a barrier against skin contact. Aromatic and halogenated hydrocarbons can degrade some glove materials; therefore, proper selection is essential.[13]
Body Protection A flame-resistant or 100% cotton lab coat. Closed-toe shoes and long pants are mandatory.Protects the skin from accidental spills and splashes.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If there is a risk of inhalation and a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.Minimizes the risk of inhaling potentially harmful vapors or aerosols.

Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents. The following workflow provides a comprehensive guide for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound Prep Preparation - Review SDS of analogous compounds - Don appropriate PPE - Ensure fume hood is operational Handling Handling - Work within a chemical fume hood - Use smallest quantity necessary - Avoid generating dust or aerosols Prep->Handling Storage Storage - Keep in a tightly sealed, labeled container - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials Handling->Storage After Use Spill Spill Response - Evacuate and ventilate the area - Use absorbent material for liquid spills - Place waste in a sealed container for disposal Handling->Spill In Case of Spill Waste Waste Collection - Collect in a designated, labeled hazardous waste container - Do not mix with other waste streams Handling->Waste Storage->Handling For Subsequent Use Disposal Disposal - Arrange for pickup by certified hazardous waste disposal service - Follow all institutional and regulatory guidelines Spill->Disposal Waste->Disposal

Caption: A flowchart illustrating the key stages of safely handling and disposing of this compound.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Review Safety Information: Thoroughly review the SDS for structurally similar compounds to understand potential hazards.[1][2][3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly.

2. Handling:

  • Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Dispensing: If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, pour carefully to avoid splashing.

3. Storage:

  • Container: Store the chemical in a tightly sealed and clearly labeled container.[2][10]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

4. Spill Response:

  • Small Spills: For a small spill, use an inert absorbent material to contain it. Place the absorbed material into a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

5. Waste Disposal:

  • Collection: All waste containing this compound must be collected in a designated hazardous waste container that is properly labeled.[4][15]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4][16]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[15] Never dispose of this chemical down the drain.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

  • Krishna Solvechem Ltd. (n.d.). 4-Bromo-1,2-dichlorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • CymitQuimica. (2015, September 16). Safety data sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Airgas. (2022, March 15). Benzene - Airgas - United States (US) SDS HCS 2012 V4.11.
  • Sigma-Aldrich Inc. (2025, April 28). 11 - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2008, November). 0258 - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich Inc. (2024, September 8). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). 2 - SAFETY DATA SHEET.
  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed, 112(1-3), 25-8.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • IPEN. (n.d.). TOXIC SOUP FLOODING THROUGH CONSUMER PRODUCTS.
  • Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological sciences, 93(2), 223-241.
  • Oregon State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • Marino, F., & Pignatello, J. J. (2024). Halogenated Aromatic Compounds. In Persistent Organic Pollutants in the Environment (pp. 101-125). Elsevier.
  • World Health Organization. (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment.
  • Microflex. (n.d.). Chemicals.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • UK Health Security Agency. (2024, December 4). Brominated flame retardants (decabromodiphenyl ether): toxicological overview.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.